Gageotetrin A
Description
from a marine bacterium Bacillus subtilis; structure in first source
Structure
2D Structure
Properties
Molecular Formula |
C25H46N2O7 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C25H46N2O7/c1-5-18(4)11-9-7-6-8-10-12-19(28)16-22(29)26-20(13-14-23(30)31)24(32)27-21(25(33)34)15-17(2)3/h17-21,28H,5-16H2,1-4H3,(H,26,29)(H,27,32)(H,30,31)(H,33,34)/t18?,19-,20+,21+/m1/s1 |
InChI Key |
BMMGKKOOKSVEEE-IWORHSITSA-N |
Isomeric SMILES |
CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)O |
Canonical SMILES |
CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Gageotetrin A: A Technical Guide to its Discovery, Isolation, and Characterization from Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gageotetrin A, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has demonstrated significant antimicrobial properties with a lack of cytotoxicity to human cell lines, positioning it as a promising candidate for further drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes detailed, representative experimental protocols, a summary of its biological activity, and a discussion of its likely mechanism of action. Visual diagrams are provided to illustrate key experimental workflows and the proposed mode of action at the cellular level.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Marine microorganisms, thriving in unique and competitive environments, are a rich source of bioactive secondary metabolites.[1] Among these, lipopeptides produced by Bacillus species have garnered significant attention for their potent antimicrobial, surfactant, and therapeutic properties. Gageotetrins A-C are a class of linear lipopeptides discovered from a marine-derived strain of Bacillus subtilis.[2][3][4][5] this compound, in particular, is a dipeptide linked to a novel fatty acid, exhibiting notable antimicrobial activity at low micromolar concentrations.[2][3][4][5] This document serves as a technical resource for researchers interested in the study and potential application of this compound.
Discovery and Biological Activity
Gageotetrins A-C were first isolated from the fermentation broth of a marine Bacillus subtilis.[2][3][4][5] These compounds were identified as a unique class of linear lipopeptides.[2][3][4][5] Subsequent biological evaluation revealed their potent antimicrobial activity against a range of pathogenic bacteria and fungi.[2][3][4][5]
Antimicrobial Activity
This compound has demonstrated significant in vitro activity against various microorganisms. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, have been reported to be in the range of 0.01 to 0.06 µM for Gageotetrins A-C.[2][4][6][7]
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for Gageotetrins A-C
| Microorganism | MIC (µM) |
| Staphylococcus aureus | 0.03 - 0.06 |
| Bacillus subtilis | 0.03 - 0.06 |
| Salmonella typhi | 0.03 - 0.06 |
| Pseudomonas aeruginosa | 0.01 - 0.06 |
| Rhizoctonia solani | 0.03 - 0.06 |
| Colletotrichum acutatum | 0.03 - 0.06 |
| Botrytis cinerea | 0.03 - 0.06 |
Note: The reported MIC values are for the mixture of Gageotetrins A-C.
Cytotoxicity
A critical aspect of a potential therapeutic agent is its safety profile. Gageotetrins A-C have been shown to be non-cytotoxic against human cancer cell lines, with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) greater than 30 µg/ml.[2][3][4][5][7][8] This lack of cytotoxicity highlights the potential of this compound as a selective antimicrobial agent.
Isolation and Purification
The isolation of this compound from the fermentation broth of Bacillus subtilis involves a multi-step process designed to separate the lipopeptide from other cellular components and metabolites. The following is a representative, detailed protocol based on established methods for the purification of lipopeptides from Bacillus species.[9][10][11]
Fermentation
-
Inoculum Preparation: A single colony of the marine Bacillus subtilis strain is used to inoculate a seed culture in a suitable broth medium (e.g., Luria-Bertani broth) and incubated at an optimal temperature (e.g., 30°C) with shaking for 24-48 hours.
-
Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The fermentation is carried out for an extended period (e.g., 5-7 days) under controlled conditions of temperature, pH, and aeration to maximize the production of secondary metabolites, including this compound.
Extraction and Initial Purification
-
Cell Removal: The fermentation broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant, which contains the secreted lipopeptides, is collected.
-
Acid Precipitation: The pH of the supernatant is adjusted to approximately 2.0 with a strong acid (e.g., 6 M HCl). This causes the precipitation of the acidic lipopeptides, including this compound. The mixture is then centrifuged, and the precipitate is collected.[10][11]
-
Solvent Extraction: The precipitate is extracted with an organic solvent, typically methanol or ethyl acetate, to dissolve the lipopeptides.[10][11] The solvent is then evaporated under reduced pressure to yield a crude extract.
Chromatographic Purification
-
Flash Column Chromatography: The crude extract is subjected to flash column chromatography on a silica gel or a reversed-phase C18 column. A gradient of solvents (e.g., a step gradient of chloroform and methanol) is used to elute fractions with increasing polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions showing antimicrobial activity are further purified by RP-HPLC on a C18 column.[9][10][11][12] A gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA), is a common mobile phase. The elution is monitored by UV absorbance (e.g., at 210 nm), and fractions corresponding to individual peaks are collected. This step is crucial for obtaining pure this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.[2][3][4][5] These methods provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.
Mass Spectrometry (MS)
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the accurate molecular weight and elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS provides information about the sequence of amino acids and the structure of the fatty acid chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1D NMR (¹H and ¹³C): These experiments provide information about the types of protons and carbons present in the molecule and their chemical environment.
-
2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule, such as the amino acids and the fatty acid chain.[12]
-
Stereochemistry Determination
The absolute stereochemistry of the amino acids and the fatty acid is determined by chemical derivatization followed by chromatographic or spectroscopic analysis. For example, Marfey's method can be used for the chiral amino acids.[1]
Mechanism of Action
While the specific signaling pathways affected by this compound have not been fully elucidated, the mechanism of action for lipopeptides from Bacillus subtilis is generally understood to involve interaction with and disruption of the cell membrane of target microorganisms.[2][3][13]
The amphiphilic nature of this compound, with its hydrophobic fatty acid tail and hydrophilic peptide head, allows it to insert into the lipid bilayer of microbial cell membranes.[3] This insertion can lead to a variety of disruptive effects:
-
Pore Formation: The lipopeptide molecules can aggregate within the membrane to form pores or channels.
-
Membrane Permeabilization: The formation of pores leads to an increase in membrane permeability, causing leakage of essential ions and metabolites from the cell.[2]
-
Disruption of Membrane Potential: The integrity of the cell membrane is crucial for maintaining the proton motive force and cellular energy production. Disruption of the membrane leads to dissipation of the membrane potential, ultimately resulting in cell death.
Conclusion and Future Directions
This compound represents a promising antimicrobial compound with potent activity and a favorable safety profile. This technical guide has outlined the key aspects of its discovery, isolation, and characterization. Future research should focus on several key areas:
-
Total Synthesis: The total synthesis of this compound would confirm its structure and provide a scalable source of the compound for further studies.
-
Mechanism of Action Studies: Detailed investigations into the specific molecular interactions with microbial membranes and potential intracellular targets will provide a more complete understanding of its antimicrobial activity.
-
In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the in vivo efficacy and pharmacokinetics of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of this compound will help to identify the key structural features responsible for its activity and could lead to the development of even more potent and selective antimicrobial agents.
The continued exploration of this compound and other natural products from marine microorganisms holds significant promise for addressing the urgent global challenge of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Interaction of antimicrobial cyclic lipopeptides from Bacillus subtilis influences their effect on spore germination and membrane permeability in fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocontrol and Action Mechanism of Bacillus subtilis Lipopeptides’ Fengycins Against Alternaria solani in Potato as Assessed by a Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of lipopeptide antibiotics produced by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipopeptides with improved properties: structure by NMR, purification by HPLC and structure-activity relationships of new isoleucyl-rich surfactins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Gageotetrin A in Marine Bacteria
For Immediate Release
[City, State] – October 25, 2025 – A comprehensive technical guide has been developed to illuminate the biosynthetic pathway of Gageotetrin A, a linear lipopeptide with notable antimicrobial properties, produced by the marine bacterium Bacillus subtilis. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular machinery responsible for the synthesis of this promising natural product.
Gageotetrins, first isolated from Bacillus subtilis strain 109GGC020, are a class of non-cytotoxic antimicrobial agents. Their unique structure, comprising a di- or tetrapeptide chain linked to a novel 3-hydroxy fatty acid, has garnered significant interest in the scientific community. This guide synthesizes the available data to present a detailed overview of the proposed biosynthetic route, experimental methodologies, and key structural information.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is postulated to occur via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. These large, multi-enzyme complexes are common in bacteria and fungi for the production of a wide array of bioactive peptides. The synthesis is envisioned as a modular assembly line, where each module is responsible for the incorporation of a specific amino acid or the fatty acid chain.
Based on the structure of this compound (3-hydroxy-10-methyldodecanoyl-L-Leucine-L-Leucine), a dipeptide, the NRPS system is proposed to consist of an initiation module for the fatty acid and two elongation modules for the leucine residues.
Key Enzymatic Steps:
-
Fatty Acid Activation and Loading: The biosynthesis is initiated with the activation of 3-hydroxy-10-methyldodecanoic acid by an adenylation (A) domain and its subsequent tethering to a peptidyl carrier protein (PCP) domain within the initiation module.
-
Amino Acid Activation and Loading: Concurrently, L-leucine is activated by the A-domains of the two elongation modules and loaded onto their respective PCP domains.
-
Peptide Bond Formation: A condensation (C) domain catalyzes the formation of a peptide bond between the first and second leucine residues.
-
Acylation: The dipeptide is then acylated with the 3-hydroxy-10-methyldodecanoic acid chain, a reaction also catalyzed by a C-domain.
-
Termination: The final linear lipopeptide, this compound, is released from the NRPS complex by a thioesterase (TE) domain.
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, structure, and bioactivity of the novel lipopeptide, Gageotetrin A.
This compound is a linear lipopeptide that was first isolated from a marine strain of the bacterium Bacillus subtilis (strain 109GGC020).[1][2] Its discovery, along with its analogs Gageotetrin B and C, was first reported in a 2014 publication in Organic Letters by Tareq and colleagues.[3][4] This novel compound exhibits significant antimicrobial properties with low cytotoxicity, marking it as a person of interest for further investigation in the development of new therapeutic agents.
Isolation and Purification
Experimental Protocol:
-
Fermentation: The marine-derived Bacillus subtilis (strain 109GGC020) is cultured in a suitable broth medium to encourage the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate (EtOAc), to separate the organic compounds from the aqueous medium.
-
Chromatographic Separation: The crude EtOAc extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process generally includes:
-
Silica Gel Column Chromatography: The extract is first fractionated using silica gel chromatography with a gradient of solvents of increasing polarity.
-
Sephadex LH-20 Column Chromatography: Fractions of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using reversed-phase HPLC.
-
Below is a visual representation of the general isolation and purification workflow.
Caption: General workflow for the isolation and purification of this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic analyses and chemical derivatization.
Experimental Protocols:
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to determine the planar structure of the molecule, including the amino acid sequence and the fatty acid chain.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): This technique was used to determine the molecular formula of this compound.
-
-
Stereochemistry Determination:
-
Acid Hydrolysis and Marfey's Method: The absolute stereochemistry of the amino acid residues was determined by acid hydrolysis of this compound, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and subsequent HPLC analysis.
-
Mosher's Method: The absolute stereochemistry of the β-hydroxy fatty acid was determined using Mosher's method, which involves the formation of diastereomeric esters with a chiral reagent.
-
The elucidated structure of this compound is a linear lipodipeptide, consisting of a novel fatty acid, 3-hydroxy-11-methyl-tridecanoic acid, linked to a dipeptide moiety.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Spectroscopic and Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₂₅H₄₇N₃O₇ |
| Molecular Weight | 501.66 g/mol |
| HR-ESIMS | Data not available in the public domain |
| ¹H and ¹³C NMR Data | Specific shifts not available in the public domain |
| Optical Rotation | Data not available in the public domain |
Note: The detailed NMR and HR-ESIMS data are not publicly available in the referenced literature.
Table 2: Antimicrobial Activity of this compound (MIC values)
| Target Organism | Minimum Inhibitory Concentration (MIC) in µM |
| Staphylococcus aureus | 0.01 - 0.06 |
| Bacillus subtilis | 0.01 - 0.06 |
| Salmonella typhimurium | 0.01 - 0.06 |
| Pseudomonas aeruginosa | 0.01 - 0.06 |
| Rhizoctonia solani | 0.01 - 0.06 |
| Colletotrichum acutatum | 0.01 - 0.06 |
| Botrytis cinerea | 0.01 - 0.06 |
Table 3: Cytotoxicity Data for this compound
| Cell Line | GI₅₀ (µg/mL) |
| Human Cancer Cells | > 30 |
Biological Activity and Potential Signaling Pathways
This compound demonstrates broad-spectrum antimicrobial activity against both bacteria and fungi.[5] The mechanism of action for many lipopeptides involves interaction with and disruption of the cell membrane of the target organism. While a specific signaling pathway for this compound has not been elucidated, a generalized mechanism can be proposed.
The lipophilic fatty acid tail of this compound likely facilitates its insertion into the microbial cell membrane, while the peptide portion may interact with specific membrane components. This interaction could lead to membrane depolarization, pore formation, or other forms of membrane disruption, ultimately resulting in cell death.
The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound represents a promising new class of antimicrobial agents. Its potent activity against a range of pathogens, coupled with its low toxicity to human cells, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on elucidating its precise mechanism of action, exploring its structure-activity relationships through the synthesis of analogs, and evaluating its efficacy in in vivo models of infection. The detailed experimental protocols and full quantitative data from the primary literature would be invaluable for advancing these research efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Mycoplasma Activity of Bacilotetrins C–E, Cyclic Lipodepsipeptides from the Marine-Derived Bacillus subtilis and Structure Revision of Bacilotetrins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 4. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gageotetrin A Lipopeptide Family: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gageotetrin lipopeptide family, comprising Gageotetrins A, B, and C, represents a unique class of linear lipopeptides isolated from the marine bacterium Bacillus subtilis.[1][2][3] These compounds are characterized by a peptide backbone of two or four amino acids linked to a novel fatty acid moiety.[1][2][3] Notably, Gageotetrin A is one of the smallest lipopeptides found in nature, consisting of just two amino acids. The Gageotetrin family has garnered interest for its potent antimicrobial properties against a broad spectrum of pathogens, coupled with a lack of cytotoxicity against human cancer cell lines, suggesting a favorable therapeutic window.[1][2][3][4]
Quantitative Data
The biological activity of the Gageotetrin family has been quantified through minimum inhibitory concentration (MIC) assays against various microorganisms and growth inhibition (GI50) assays for cytotoxicity.
| Compound | Organism/Cell Line | MIC (µM) | GI50 (µg/mL) |
| Gageotetrins A-C | Staphylococcus aureus | 0.03-0.06 | > 30 |
| Bacillus subtilis | 0.03-0.06 | > 30 | |
| Salmonella typhi | 0.03-0.06 | > 30 | |
| Pseudomonas aeruginosa | 0.01-0.06 | > 30 | |
| Rhizoctonia solani | 0.03-0.06 | > 30 | |
| Colletotrichum acutatum | 0.03-0.06 | > 30 | |
| Botrytis cinerea | 0.03-0.06 | > 30 | |
| Human Cancer Cell Lines | - | > 30 |
Data sourced from Tareq et al., 2014.[2][3][4]
Experimental Protocols
The following methodologies are based on the initial discovery and characterization of the Gageotetrin lipopeptide family.
Isolation and Purification of Gageotetrins
The isolation of Gageotetrins A-C was performed from a culture of the marine-derived bacterium Bacillus subtilis.
-
Fermentation: The Bacillus subtilis strain was cultured in a suitable broth medium to promote the production of secondary metabolites.
-
Extraction: The culture broth was extracted with an organic solvent, such as ethyl acetate, to partition the lipophilic compounds, including the Gageotetrins.
-
Chromatographic Separation: The crude extract was subjected to multiple steps of chromatographic purification. This typically involves:
-
Flash Column Chromatography: An initial separation based on polarity to fractionate the extract.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification of the fractions containing the compounds of interest to yield pure Gageotetrins A, B, and C.
-
Structure Elucidation
The chemical structures of Gageotetrins A-C were determined using a combination of spectroscopic and chemical methods.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to determine the planar structure of the molecules, including the amino acid sequence and the fatty acid chain.
-
High-Resolution Mass Spectrometry (HR-MS): This technique was employed to determine the elemental composition and molecular weight of the compounds.
-
-
Chemical Derivatization:
-
Stereochemistry of Amino Acids: The absolute stereochemistry of the amino acid residues was determined by acid hydrolysis of the lipopeptide, followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and analysis by HPLC.
-
Stereochemistry of the Fatty Acid: The absolute configuration of the stereocenters in the fatty acid moiety was established using methods such as Mosher's ester analysis.
-
Antimicrobial and Cytotoxicity Assays
-
Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity of the purified Gageotetrins was evaluated using a standard broth microdilution method against a panel of pathogenic bacteria and fungi. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.
-
Cytotoxicity Assay: The cytotoxic effects of the Gageotetrins were assessed against a panel of human cancer cell lines. The GI50 value, the concentration required to inhibit cell growth by 50%, was determined using a colorimetric assay such as the Sulforhodamine B (SRB) assay.
Visualizations
Experimental Workflow for Gageotetrin Characterization
Caption: Workflow for the isolation, structural characterization, and bioactivity testing of Gageotetrins.
Proposed Mechanism of Action for Gageotetrin Antimicrobial Activity
Caption: Hypothetical mechanism of Gageotetrin's antimicrobial action via membrane disruption.
References
Initial Bioactivity Screening of Gageotetrin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial bioactivity screening of Gageotetrin A, a linear lipopeptide isolated from a marine-derived bacterium, Bacillus subtilis. The document summarizes its known biological activities, details the experimental protocols used for these assessments, and visualizes key experimental workflows and proposed mechanisms of action.
Introduction
This compound is a member of the gageotetrin family of linear lipopeptides, which are characterized by a di- or tetrapeptide backbone linked to a 3-hydroxy fatty acid.[1][2] These compounds have garnered interest in the scientific community for their notable antimicrobial and antifungal properties, coupled with a lack of cytotoxicity towards human cell lines, making them potential candidates for further drug development.[3][4] This guide focuses on the foundational bioactivity data that forms the basis for ongoing research into the therapeutic potential of this compound.
Bioactivity Profile of this compound
The primary biological activities identified for this compound are its antimicrobial and antifungal effects. A significant feature of its profile is its selective toxicity towards microbial pathogens without harming human cells.
Antimicrobial and Antifungal Activity
This compound has demonstrated potent activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values are consistently reported in the low micromolar range, indicating high efficacy.
Table 1: Antimicrobial and Antifungal Spectrum of this compound
| Class | Organism | MIC (μM) |
| Bacteria | Staphylococcus aureus | 0.03–0.06[2] |
| Bacillus subtilis | 0.03–0.06[2] | |
| Salmonella typhi | 0.03–0.06[2] | |
| Pseudomonas aeruginosa | 0.02–0.06[2] | |
| Fungi | Colletotrichum acutatum | 0.03–0.06[2] |
| Botrytis cinerea | 0.03–0.06[2] | |
| Rhizoctonia solani | 0.03–0.06[2] |
Cytotoxicity
A key characteristic of this compound is its lack of cytotoxicity against human cancer cell lines. This is a critical attribute for any compound being considered for therapeutic development.
Table 2: Cytotoxicity of this compound
| Cell Line | Cancer Type | GI₅₀ (μg/mL) |
| K-562 | Human Myeloid Leukemia | > 30[2] |
Experimental Protocols
The following sections detail the methodologies employed in the initial bioactivity screening of this compound.
Antimicrobial and Antifungal Assays
A standard broth microdilution method was utilized to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.
Protocol:
-
Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured in appropriate broth media (e.g., nutrient broth for bacteria, potato dextrose broth for fungi) overnight at their optimal growth temperatures. The microbial suspensions were then diluted to a standardized concentration.
-
Serial Dilution of this compound: this compound was serially diluted in the appropriate growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The standardized microbial inoculum was added to each well of the microtiter plate containing the serially diluted compound.
-
Incubation: The plates were incubated at the optimal temperature for the respective microorganisms for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).
-
MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible microbial growth.
Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated using the Sulforhodamine B (SRB) assay.
Protocol:
-
Cell Culture: Human cancer cell lines were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of this compound and incubated for a defined period (e.g., 48 hours).
-
Cell Fixation: The cells were fixed with trichloroacetic acid (TCA) to attach them to the bottom of the wells.
-
Staining: The fixed cells were stained with Sulforhodamine B dye.
-
Washing: Unbound dye was removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye was solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
GI₅₀ Calculation: The 50% growth inhibition (GI₅₀) was calculated by comparing the absorbance of the treated cells to that of the untreated control cells.
Visualizations
The following diagrams illustrate the experimental workflow for bioactivity screening and the proposed mechanism of action for this compound.
Experimental Workflow
Caption: Experimental workflow for the bioactivity screening of this compound.
Proposed Mechanism of Action
While the precise molecular targets of this compound have not been definitively elucidated, the mechanism of action for similar linear lipopeptides from Bacillus species is believed to involve the disruption of the microbial cell membrane.
Caption: Proposed mechanism of action of this compound via membrane disruption.
Conclusion
This compound exhibits a promising initial bioactivity profile, characterized by potent and broad-spectrum antimicrobial and antifungal activities, alongside a notable lack of cytotoxicity to human cells. The data presented in this guide underscore its potential as a lead compound for the development of novel anti-infective agents. Further research is warranted to fully elucidate its mechanism of action, expand the scope of its bioactivity against a wider range of pathogens, and evaluate its efficacy in in vivo models.
References
- 1. Gageostatins A–C, Antimicrobial Linear Lipopeptides from a Marine Bacillus subtilis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Gageotetrin A: A Preliminary Exploration of its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gageotetrin A, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has emerged as a molecule of interest due to its significant antimicrobial properties. Preliminary studies have characterized its potent activity against a range of bacterial and fungal pathogens. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its antimicrobial effects. While direct evidence for its role in modulating inflammatory signaling pathways such as MAPK and NF-κB is currently lacking, this guide will also explore the known immunomodulatory activities of structurally related lipopeptides from Bacillus subtilis to propose a putative anti-inflammatory mechanism for this compound. Detailed experimental protocols for antimicrobial susceptibility testing are provided, and all available quantitative data are summarized for comparative analysis.
Core Compound Profile
This compound is a member of a unique class of linear lipopeptides produced by a marine strain of Bacillus subtilis. Structurally, it consists of a di- or tetrapeptide backbone linked to a novel 3-hydroxy fatty acid.[1][2][3] This amphiphilic nature is believed to be crucial for its biological activity.
Antimicrobial Mechanism of Action
The primary described mechanism of action for this compound and other bacterial lipopeptides is the perturbation and disruption of microbial cell membranes.[4] The lipophilic fatty acid tail is proposed to insert into the lipid bilayer of the target pathogen's membrane, while the hydrophilic peptide portion interacts with the membrane surface and aqueous environment. This insertion disrupts the membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[4]
Mandatory Visualization 1: Proposed Antimicrobial Mechanism of Action
References
- 1. The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacillus subtilis TR47II as a source of bioactive lipopeptides against Gram-negative pathogens causing nosocomial infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fatty Acid Component of Gageotetrin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gageotetrin A is a linear lipopeptide, a class of secondary metabolites produced by a marine strain of Bacillus subtilis (109GGC020).[1] First isolated and characterized by Tareq et al. in 2014, it is a member of the gageotetrin family, which also includes Gageotetrins B and C. Structurally, this compound is a dipeptide linked to a novel fatty acid. This unique composition contributes to its notable antimicrobial properties against a range of bacteria and fungi, without exhibiting significant cytotoxicity to human cancer cell lines.[1][2] This guide provides a detailed examination of the fatty acid component of this compound, including its structural characterization, the experimental methodologies used for its elucidation, and its potential role in the compound's biological activity.
The Fatty Acid Core: (3R)-3-hydroxy-11-methyltridecanoic acid
The fatty acid component of this compound has been identified as (3R)-3-hydroxy-11-methyltridecanoic acid.[1] This is a 13-carbon chain with a hydroxyl group at the third position and a methyl group at the eleventh position. The stereochemistry of the hydroxyl group has been determined to be of the R configuration.
Structural Data
While the primary literature provides the overall structural confirmation, detailed quantitative data for the isolated fatty acid component is not extensively tabulated. However, based on the established structure, the following table summarizes the key structural and physicochemical properties.
| Property | Value | Reference |
| Systematic Name | (3R)-3-hydroxy-11-methyltridecanoic acid | [1] |
| Molecular Formula | C₁₄H₂₈O₃ | |
| Molecular Weight | 244.37 g/mol | |
| Stereochemistry | 3R | [1] |
Experimental Protocols for Structural Elucidation
The structural determination of the fatty acid component of this compound involved a combination of spectroscopic techniques and chemical derivatization methods.
Isolation of this compound
This compound was isolated from the culture broth of Bacillus subtilis (109GGC020). The general workflow for its isolation is as follows:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were crucial in determining the planar structure of the fatty acid. These techniques helped to identify the carbon skeleton, the positions of the hydroxyl and methyl groups, and the overall connectivity of the atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition of this compound, which in turn helped to deduce the molecular formula of its fatty acid component. Fragmentation patterns observed in MS/MS experiments would have provided further confirmation of the structure by showing the loss of specific chemical groups.
Determination of Absolute Stereochemistry: Mosher's Method
The absolute configuration of the stereocenter at the C-3 position of the fatty acid was determined using the modified Mosher's method. This chemical derivatization technique is a powerful tool for assigning the absolute stereochemistry of chiral secondary alcohols.
Methodology:
-
Esterification: The purified this compound is reacted separately with the acid chlorides of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This reaction forms two diastereomeric MTPA esters of this compound.
-
¹H NMR Analysis: The ¹H NMR spectra of both the (R)-MTPA and (S)-MTPA esters are recorded.
-
Chemical Shift Comparison: The chemical shifts (δ) of the protons on either side of the newly formed ester linkage are compared between the two diastereomeric spectra.
-
Configuration Assignment: By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined. A consistent pattern of positive and negative Δδ values for the protons on either side of the chiral center allows for the unambiguous assignment of the R or S configuration. For the fatty acid of this compound, this analysis confirmed the 3R configuration.[1]
Biological Significance and Potential Signaling Pathways
While specific signaling pathways affected by this compound have not yet been elucidated, the mechanism of action for many antimicrobial lipopeptides involves interaction with and disruption of the cell membrane of target microorganisms.[3] The amphipathic nature of this compound, with its hydrophobic fatty acid tail and hydrophilic dipeptide head, is critical for this activity.
Proposed Mechanism of Action:
It is hypothesized that the (3R)-3-hydroxy-11-methyltridecanoic acid tail of this compound inserts into the lipid bilayer of the microbial cell membrane. This insertion can lead to a variety of disruptive effects:
-
Membrane Permeabilization: The presence of the lipopeptide can create pores or channels in the membrane, leading to the leakage of essential ions and metabolites and ultimately cell death.
-
Disruption of Membrane Potential: The interaction of the lipopeptide with the membrane can dissipate the transmembrane potential, which is vital for cellular processes such as ATP synthesis and transport.
-
Alteration of Membrane Fluidity: The insertion of the fatty acid tail can alter the fluidity and integrity of the cell membrane, impairing the function of membrane-bound proteins.
References
Foundational Research on Bacillus subtilis Derived Lipopeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacillus subtilis is a prolific producer of a diverse array of lipopeptides, which are amphiphilic molecules with a cyclic peptide head and a lipid tail. These secondary metabolites exhibit a broad spectrum of biological activities, including potent antimicrobial, antifungal, antiviral, and antitumor properties. This technical guide delves into the foundational research on the three major families of B. subtilis lipopeptides: surfactins, iturins, and fengycins. It provides a comprehensive overview of their structure, biosynthesis, and mechanisms of action. Furthermore, this guide presents a compilation of quantitative data on their production and efficacy, detailed experimental protocols for their study, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Bacillus subtilis Lipopeptides
Bacillus subtilis strains are well-regarded for their ability to synthesize a variety of bioactive compounds, among which cyclic lipopeptides are of significant interest for their potential biotechnological and therapeutic applications.[1] These lipopeptides are non-ribosomally synthesized and are broadly classified into three main families based on their peptide sequence:
-
Surfactins: These are powerful biosurfactants known for their exceptional ability to reduce surface tension.[2] They are heptapeptides linked to a β-hydroxy fatty acid chain.[3]
-
Iturins: This family, which includes iturin A, bacillomycin, and mycosubtilin, consists of a cyclic heptapeptide linked to a β-amino fatty acid.[4][5] They are primarily known for their strong antifungal activity.[6]
-
Fengycins: Also known as plipastatins, these are lipodecapeptides with a β-hydroxy fatty acid chain.[6][7] They also exhibit potent antifungal properties, particularly against filamentous fungi.[8]
These lipopeptides contribute to the biocontrol capabilities of B. subtilis by antagonizing a wide range of plant pathogens and other microorganisms.[8][9] Their low toxicity and high biodegradability make them attractive alternatives to chemical agents in various fields.[1]
Biosynthesis of Lipopeptides
The synthesis of B. subtilis lipopeptides is a complex process carried out by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs).[3][9][10] These NRPSs function as an assembly line, where specific domains are responsible for the activation and incorporation of amino acids into the growing peptide chain.[5] The diversity in the structure of lipopeptides arises from the modular nature of these NRPSs, which can incorporate different amino acids and fatty acids.[3] For instance, the surfactin family's peptide diversity is a direct result of this mechanism.[3] The biosynthesis of iturins involves a polyketide synthase (PKS)-NRPS hybrid pathway to incorporate the β-amino fatty acid.[5]
Mechanisms of Action
The biological activities of B. subtilis lipopeptides are largely attributed to their amphiphilic nature, which allows them to interact with and disrupt biological membranes.[10][11]
-
Antimicrobial and Antifungal Activity: Lipopeptides can insert into the phospholipid bilayers of microbial cell membranes, leading to the formation of pores, ion leakage, and ultimately cell death.[6][11] The specific mechanism can vary between lipopeptide families; for example, the antifungal action of iturins is linked to their interaction with sterols in the fungal membrane.[8]
-
Antitumor Activity: Research suggests that lipopeptides can induce apoptosis in cancer cells and inhibit signaling pathways responsible for cancer development.[2][11] This includes the induction of reactive oxygen species (ROS) accumulation.[11]
-
Induced Systemic Resistance (ISR) in Plants: Lipopeptides can act as signaling molecules, triggering the plant's innate immune system.[12][13] For instance, surfactins and mycosubtilins can activate salicylic acid (SA) and jasmonic acid (JA) signaling pathways in plants, leading to a state of heightened defense against pathogens.[12][13]
-
Quorum Sensing Inhibition: Some lipopeptides have been shown to interfere with bacterial communication systems, such as the quorum-sensing (QS) system of Burkholderia cenocepacia, thereby inhibiting virulence factor expression.[2]
Quantitative Data on Lipopeptide Production and Activity
The following tables summarize key quantitative data related to the production and biological activity of B. subtilis lipopeptides, compiled from various studies.
| Lipopeptide/Strain | Production Yield | Reference |
| Surfactin (recombinant B. subtilis) | 1.67 g/L | [2] |
| Biosurfactant (B. subtilis R1) | 0.7 ± 0.23 g/L | [14] |
| Lipopeptide | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference |
| Lipopeptides from B. smithii | Pathogenic bacteria | < 62.5 µg/mL | [2] |
| Iturin C14 | Candida albicans | 60 mg/L | [15] |
| Iturin C15 | Candida albicans | 30 mg/L | [15] |
| Iturin C16 | Candida albicans | 7.5 mg/L | [15] |
| Surfactin C14 | Micrococcus luteus | 30 mg/L | [15] |
| Surfactin C15 | Micrococcus luteus | 15 mg/L | [15] |
| Surfactin C16 | Micrococcus luteus | 1.88 mg/L | [15] |
| Surfactin C15 | Escherichia coli | 60 mg/L | [15] |
| Surfactin C16 | Escherichia coli | 3.75 mg/L | [15] |
| Mycosubtilin | Paecilomyces variotti, Byssochlamys fulva | 1–16 mg/L | [15] |
| Mycosubtilin | Candida krusei | 16–64 mg/L | [15] |
| Lipopeptide extract from B. subtilis DHA41 | Fusarium oxysporum f. sp. niveum | 100 µg/mL (86.4% inhibition) | [16] |
| Lipopeptide from B. subtilis LB5a | Bacillus cereus | 0.013 mg/mL | [17] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of B. subtilis lipopeptides.
Extraction and Purification of Lipopeptides
A common method for isolating lipopeptides from B. subtilis culture is acid precipitation followed by solvent extraction.[6][18]
-
Culturing: Grow the B. subtilis strain in a suitable liquid medium (e.g., Landy medium or mineral salt medium) under optimal conditions for lipopeptide production (e.g., 30-37°C, with shaking).[6][16]
-
Cell Removal: Centrifuge the culture to pellet the bacterial cells. The lipopeptides are present in the cell-free supernatant.
-
Acid Precipitation: Acidify the supernatant to a pH of 2.0 using concentrated HCl. This causes the lipopeptides to precipitate out of the solution. Allow the precipitate to form overnight at 4°C.[18]
-
Collection of Precipitate: Centrifuge the acidified supernatant to collect the lipopeptide precipitate.
-
Solvent Extraction: Resuspend the precipitate in a suitable organic solvent, such as methanol or a chloroform:methanol mixture, to dissolve the lipopeptides.[6][19]
-
Purification: Further purify the extracted lipopeptides using techniques like solid-phase extraction or chromatography.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for separating different lipopeptide families and their isoforms.[20][21]
An alternative method involves ammonium sulfate-ethanol extraction.[2]
Characterization of Lipopeptides
A combination of analytical techniques is employed to characterize the structure of purified lipopeptides.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are used to determine the molecular weights of the lipopeptides and to elucidate the amino acid sequence of the peptide ring through fragmentation analysis (MS/MS).[1][4][20][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The fatty acid component of the lipopeptides can be analyzed by GC-MS after hydrolysis of the lipopeptide and derivatization of the fatty acid.[20][21][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the lipopeptide nature of the biosurfactant.[2]
Antimicrobial Activity Assays
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of lipopeptides against various microorganisms.[15][24][25]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[24]
-
Serial Dilutions: Prepare a series of twofold dilutions of the purified lipopeptide in the growth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the lipopeptide that completely inhibits the visible growth of the microorganism.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows related to B. subtilis lipopeptides.
Signaling Pathways
Caption: Signaling pathways influenced by B. subtilis lipopeptides.
Experimental Workflows
Caption: General experimental workflow for lipopeptide research.
Conclusion
The lipopeptides derived from Bacillus subtilis represent a rich and diverse source of bioactive molecules with significant potential in medicine, agriculture, and various industrial sectors. Their multifaceted mechanisms of action, coupled with their favorable environmental profile, underscore their importance as subjects of ongoing research and development. This guide provides a foundational understanding of these compelling compounds, offering researchers and drug development professionals a structured overview of the current knowledge and methodologies in the field. Further exploration into the vast structural diversity of these lipopeptides and their specific biological activities will undoubtedly unveil new and exciting applications in the future.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range [frontiersin.org]
- 4. Identification and Characterization of Lipopeptides from Bacillus subtilis B1 Against Sapstain Fungus of Rubberwood Through MALDI-TOF-MS and RT-PCR - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipopeptides as main ingredients for inhibition of fungal phytopathogens by Bacillus subtilis/amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopeptides from Bacillus: unveiling biotechnological prospects-sources, properties, and diverse applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic lipopeptides from Bacillus subtilis activate distinct patterns of defence responses in grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions [mdpi.com]
- 14. Lipopeptide production by Bacillus subtilis R1 and its possible applications | Brazilian Journal of Microbiology [elsevier.es]
- 15. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Extracellular Lipopeptides and Volatile Organic Compounds of Bacillus subtilis DHA41 Display Broad-Spectrum Antifungal Activity against Soil-Borne Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Production of biosurfactant lipopeptides Iturin A, fengycin and surfactin A from Bacillus subtilis CMB32 for control of Colletotrichum gloeosporioides. | Semantic Scholar [semanticscholar.org]
- 20. Structural characterization of eight cyclic lipopeptides produced by Bacillus subtilis HSO121 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Identification and Characterization of Lipopeptides from Bacillus subtilis B1 Against Sapstain Fungus of Rubberwood Through MALDI-TOF-MS and RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative analyses of the isoforms of surfactin produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Gageotetrin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the isolation and purification of Gageotetrin A, a linear lipopeptide with notable antimicrobial properties. The protocols outlined below are based on established methodologies for similar lipopeptides isolated from the marine bacterium Bacillus subtilis.
Introduction
This compound is a member of a unique class of linear lipopeptides, which also includes Gageotetrins B and C, isolated from a marine strain of Bacillus subtilis.[1][2] These compounds have demonstrated significant antimicrobial activities.[1][2][3][4] Structurally, this compound is composed of a dipeptide or tetrapeptide linked to a novel fatty acid.[1][2] Its non-cytotoxic nature against human cancer cell lines makes it a person of interest for further investigation as a potential therapeutic agent.[1][3][4]
Data Summary
The following table summarizes the quantitative data associated with the isolation and purification of lipopeptides from Bacillus subtilis, using Gageostatins as a representative example due to the limited availability of specific quantitative data for this compound.
| Parameter | Value | Reference |
| Starting Material | Fermentation broth of Bacillus subtilis (strain 109GGC020) | [5] |
| Crude Extract Yield | 11.8 g (from an unspecified volume of culture broth) | [5] |
| Purified Gageostatin A Yield | 2.8 mg | [5] |
| Purified Gageostatin B Yield | 3.2 mg | [5] |
| Purified Gageostatin C Yield | 1.5 mg | [5] |
| HPLC Retention Time (Gageostatin A) | 42 min | [5] |
| Molecular Formula (Gageostatin A) | C₅₂H₉₃N₇O₁₄ | [5] |
| Molecular Weight (Gageostatin A) | 1039.7 g/mol | [5] |
| Antimicrobial Activity (this compound) MIC | 0.01-0.06 µM | [1][3][4] |
Experimental Protocols
The following protocols are adapted from the successful isolation of Gageostatins, linear lipopeptides from Bacillus subtilis.
Fermentation of Bacillus subtilis
-
Strain: Bacillus subtilis (marine isolate)
-
Culture Medium: A suitable nutrient-rich broth (e.g., Bennett's medium) prepared with natural or artificial seawater.
-
Culture Conditions: Incubate the culture in flasks at an optimal temperature (e.g., 28 °C) for a period of 7 days with shaking to ensure adequate aeration.[5]
Extraction of Crude Lipopeptides
-
Separate the bacterial cells from the culture broth by centrifugation.
-
Extract the supernatant (culture broth) twice with an equal volume of ethyl acetate (EtOAc).[5]
-
Combine the organic layers and evaporate the solvent under reduced pressure at 40 °C to obtain the crude extract.[5]
Initial Purification by Open Column Chromatography
-
Subject the crude extract to open column chromatography using an ODS (octadecylsilane) stationary phase.[5]
-
Perform a stepwise gradient elution with a methanol-water (MeOH-H₂O) solvent system. The suggested gradient is as follows: 20% MeOH, 40% MeOH, 60% MeOH, 80% MeOH, and finally 100% MeOH.[5]
-
Collect fractions and monitor the separation using an appropriate analytical technique, such as thin-layer chromatography (TLC).
Final Purification by High-Performance Liquid Chromatography (HPLC)
-
Subject the fraction containing the target compound (e.g., the 100% MeOH fraction) to further purification using semi-preparative reversed-phase HPLC.[5]
-
Column: C18 semi-preparative column.[5]
-
Mobile Phase: A solvent system of 95% MeOH in H₂O is a suitable starting point.[5] The gradient and isocratic conditions should be optimized to achieve baseline separation of this compound.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC with a similar solvent system.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanism of antimicrobial action for this compound.
References
- 1. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) Gageostatins A–C, Antimicrobial Linear Lipopeptides from a Marine Bacillus subtilis (2014) | Fakir Shahidullah Tareq | 66 Citations [scispace.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Gageotetrin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gageotetrin A is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2][3] Comprising a dipeptide and a fatty acid component, it is part of a unique class of noncytotoxic antimicrobial agents.[1][2][4] Studies have demonstrated that this compound and its analogues exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi, with reported Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[1][2][3][4][5] This document provides detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Bactericidal Concentration (MBC). These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][6]
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound (MIC)
| Test Organism | Strain | MIC (µM) |
| Staphylococcus aureus | (Example: ATCC 29213) | 0.03 - 0.06 |
| Bacillus subtilis | (Example: ATCC 6633) | 0.03 - 0.06 |
| Pseudomonas aeruginosa | (Example: ATCC 27853) | 0.02 - 0.06 |
| Salmonella typhi | (Example: ATCC 14028) | 0.03 - 0.06 |
| Colletotrichum acutatum | (Example: KACC 40042) | 0.03 - 0.06 |
| Botrytis cinerea | (Example: KACC 40573) | 0.03 - 0.06 |
| Rhizoctonia solani | (Example: KACC 40111) | 0.01 - 0.04 |
Note: Data synthesized from published studies.[3][5] Actual MIC values may vary depending on the specific strain and testing conditions.
Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound
| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 2 | 4 | Bactericidal |
| Pseudomonas aeruginosa | ATCC 27853 | 4 | 32 | Bacteriostatic |
| Candida albicans | ATCC 90028 | 8 | 16 | Fungicidal |
Note: This table presents hypothetical data for illustrative purposes. The MBC should be determined experimentally. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.
Experimental Protocols
I. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the CLSI guidelines for broth dilution antimicrobial susceptibility testing.[1]
A. Materials and Reagents
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains for testing
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipettes and tips
-
Incubator
B. Protocol Steps
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). The molecular weight of this compound (C25H46N2O7) is approximately 486.6 g/mol .
-
Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create the starting concentration for serial dilutions. Ensure the final DMSO concentration does not exceed 1% in any well, as this can inhibit microbial growth.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound (prepared in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth with inoculum, no drug).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add the diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL (for wells 2-10) or as adjusted.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
For fungi, incubate at 35°C for 24-48 hours, depending on the species.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or with a plate reader.
-
II. Determination of Minimum Bactericidal Concentration (MBC)
A. Materials
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipettes and tips
-
Cell spreader
B. Protocol Steps
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.
-
Spot-inoculate or spread the aliquot onto a fresh agar plate. Be sure to label the plate corresponding to the concentration from the MIC well.
-
Also, plate an aliquot from the positive growth control well (well 11) to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial incubation.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum. This is typically determined by identifying the lowest concentration at which no colonies or only a few single colonies grow on the agar plate.
-
Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Postulated mechanism of this compound.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. google.com [google.com]
- 3. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Gageotetrin A in Fungal Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gageotetrin A is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It has demonstrated potent antifungal activity against a broad spectrum of pathogenic fungi. Notably, this compound exhibits low cytotoxicity against human cell lines, positioning it as a promising candidate for the development of novel antifungal therapeutics. These application notes provide detailed protocols for utilizing this compound in fungal growth inhibition assays and an overview of its mechanism of action.
Data Presentation: Antifungal Activity of this compound
The antifungal efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits fungal growth. The following table summarizes the reported MIC values for this compound against various fungal pathogens.
| Fungal Species | MIC (µM) | Reference |
| Colletotrichum acutatum | 0.03 - 0.06 | [1] |
| Botrytis cinerea | 0.03 - 0.06 | [1] |
| Rhizoctonia solani | 0.03 - 0.06 | [1] |
| Phytophthora capsici | Lytic activity at 0.02 mM | [2] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi, with modifications suitable for a natural lipopeptide like this compound.[3][4][5][6]
Materials:
-
This compound
-
Fungal strain of interest
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Further dilute the stock solution in RPMI-1640 medium to create a working stock solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida spp.):
-
From a fresh culture on an agar plate (e.g., Sabouraud Dextrose Agar), pick a few colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 cells/mL.[2][7]
-
-
For Filamentous Fungi (e.g., Aspergillus spp.):
-
Grow the fungus on potato dextrose agar (PDA) slants at 28-35°C for 7-10 days to encourage sporulation.
-
Harvest conidia by flooding the slant with 5 mL of sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.[8][9]
-
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.
-
Add 200 µL of the working stock solution of this compound to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C.
-
For yeasts, incubate for 24-48 hours.
-
For filamentous fungi, incubate for 48-72 hours, or until sufficient growth is observed in the growth control wells.[10]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.
-
Mechanism of Action and Signaling Pathways
The primary antifungal mechanism of this compound and other Bacillus lipopeptides involves the disruption of the fungal cell membrane's integrity.[11] This interaction triggers a cascade of downstream cellular events, ultimately leading to cell death.
Diagram: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound's antifungal action.
The interaction of this compound with the fungal cell membrane leads to increased permeability, causing an influx of calcium ions and the generation of reactive oxygen species (ROS).[1][11] This membrane damage activates stress response signaling pathways, including the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, which attempt to repair the damage.[12][13] The influx of Ca2+ activates the calcium-calcineurin signaling pathway, which is involved in stress responses and virulence.[11][14][15] The accumulation of ROS leads to mitochondrial dysfunction, resulting in the release of cytochrome c and the activation of caspase-like proteases, ultimately inducing apoptosis or programmed cell death.[1][16][17]
Diagram: Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Conclusion
This compound is a potent antifungal agent with a favorable non-cytotoxic profile. The provided protocols offer a standardized approach for evaluating its efficacy in a research setting. Understanding its mechanism of action, which primarily targets the fungal cell membrane and induces downstream signaling leading to apoptosis, is crucial for its further development as a therapeutic agent. These application notes serve as a valuable resource for researchers and drug development professionals working to combat the growing threat of fungal infections.
References
- 1. Lipopeptide induces apoptosis in fungal cells by a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. scielo.br [scielo.br]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium signaling is involved in diverse cellular processes in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Calcium homeostasis and signaling in fungi and their relevance for pathogenicity of yeasts and filamentous fungi [aimspress.com]
- 16. Fungal Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Gageotetrin A-Liposome Interaction and Membrane Disruption Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gageotetrin A is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2][3] Comprising a di- or tetrapeptide linked to a fatty acid chain, this compound has demonstrated significant antimicrobial activity at low micromolar concentrations (MIC values of 0.01-0.06 μM) without exhibiting cytotoxicity to human cancer cell lines.[1][2][3][4] The primary mechanism of action for many antimicrobial lipopeptides involves the disruption of the microbial cell membrane, leading to leakage of intracellular contents and cell death.
These application notes provide a detailed protocol for investigating the interaction of this compound with model lipid membranes (liposomes) and quantifying its membrane disruption potential using a calcein leakage assay. The provided methodologies are essential for researchers studying the antimicrobial mechanism of this compound and for professionals in drug development exploring its therapeutic potential.
Data Presentation
Due to the limited availability of specific quantitative data for this compound's interaction with liposomes in the public domain, the following tables present representative data for a similar antimicrobial lipopeptide (AML) from Bacillus subtilis. This data illustrates the expected outcomes of the described assays.
Table 1: Effect of Antimicrobial Lipopeptide (AML) on Liposome Size and Zeta Potential
| AML Concentration (µM) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 (Control) | 120 ± 5 | 0.15 ± 0.02 | -25 ± 2 |
| 1 | 125 ± 6 | 0.18 ± 0.03 | -22 ± 3 |
| 5 | 135 ± 8 | 0.25 ± 0.04 | -15 ± 4 |
| 10 | 150 ± 10 | 0.35 ± 0.05 | -8 ± 3 |
| 20 | Aggregation | N/A | N/A |
Table 2: Membrane Disruption Activity of Antimicrobial Lipopeptide (AML) - Calcein Leakage Assay
| AML Concentration (µM) | Percent Calcein Leakage (%) |
| 0 (Control) | 0 |
| 1 | 15 ± 3 |
| 5 | 45 ± 5 |
| 10 | 78 ± 6 |
| 20 | 95 ± 4 |
Experimental Protocols
Protocol 1: Preparation of Calcein-Encapsulated Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein at a self-quenching concentration.
Materials:
-
Phospholipids (e.g., POPC, POPG) in chloroform
-
Calcein
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Triton X-100 (2% v/v)
-
Chloroform
-
Nitrogen gas
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
In a round-bottom flask, prepare a lipid mixture of POPC and POPG (e.g., 7:3 molar ratio) in chloroform.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a 50 mM calcein solution in HEPES buffer.
-
Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to facilitate the formation of multilamellar vesicles.
-
Extrude the vesicle suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.
-
Separate the calcein-encapsulated liposomes from the unencapsulated dye by passing the suspension through a size exclusion chromatography column pre-equilibrated with HEPES buffer.
-
Collect the liposome-containing fractions, which will appear slightly turbid and elute first.
Protocol 2: this compound-Liposome Interaction Assay (Size and Zeta Potential)
This protocol outlines the method to assess the effect of this compound on the physical properties of the prepared liposomes.
Materials:
-
Calcein-encapsulated liposomes (from Protocol 1)
-
This compound stock solution
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Zeta potential analyzer
Procedure:
-
Dilute the liposome suspension in HEPES buffer to a suitable concentration for DLS and zeta potential measurements.
-
Prepare a series of this compound dilutions in HEPES buffer.
-
In separate cuvettes or sample cells, mix the liposome suspension with different concentrations of this compound.
-
Incubate the mixtures at room temperature for 30 minutes.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes in each sample using a DLS instrument.
-
Measure the zeta potential of the liposomes in each sample using a zeta potential analyzer.
-
Use the liposome suspension without this compound as a control.
Protocol 3: Membrane Disruption Assay (Calcein Leakage)
This protocol details the procedure to quantify the membrane-disrupting activity of this compound by measuring the release of calcein from the liposomes.
Materials:
-
Calcein-encapsulated liposomes (from Protocol 1)
-
This compound stock solution
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Triton X-100 (2% v/v)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm)
Procedure:
-
In a 96-well black microplate, add the calcein-encapsulated liposome suspension to each well.
-
Add different concentrations of this compound to the wells.
-
Include two control wells:
-
Negative Control (0% leakage): Liposomes with HEPES buffer only.
-
Positive Control (100% leakage): Liposomes with Triton X-100 to completely lyse the vesicles.
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity (F) of each well using a fluorescence plate reader.
-
Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F_sample - F_negative) / (F_positive - F_negative)] * 100
Mandatory Visualization
Caption: Experimental workflow for this compound-liposome interaction and membrane disruption assays.
Caption: Proposed mechanism of this compound-induced membrane disruption leading to calcein leakage.
References
- 1. Lipopeptides as main ingredients for inhibition of fungal phytopathogens by Bacillus subtilis/amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of membrane permeabilization by the peptide antibiotic surfactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
Application Notes and Protocols for the Analysis of Gageotetrin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of Gageotetrin A, a linear lipopeptide, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The included protocols offer comprehensive, step-by-step methodologies for the isolation and structural elucidation of this antimicrobial compound.
Introduction
This compound is a unique linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2] It is composed of a dipeptide unit and a novel fatty acid component.[1][2] this compound, along with its congeners Gageotetrin B and C, has demonstrated significant antimicrobial activities.[1][2] The structural determination of these compounds relies heavily on advanced spectroscopic techniques, primarily NMR and mass spectrometry.
Data Presentation
The structural elucidation of this compound was accomplished through the comprehensive analysis of 1D and 2D NMR data, as well as high-resolution mass spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Fatty Acid Moiety | |||
| 2 | 2.45 | m | |
| 2.35 | m | ||
| 3 | 3.95 | m | |
| 4 | 1.45 | m | |
| 5-10 | 1.29 | br s | |
| 11 | 1.55 | m | |
| 12 | 1.29 | br s | |
| 13 | 0.89 | t | 7.0 |
| 11-Me | 0.88 | d | 6.5 |
| Glutamic Acid | |||
| NH | 8.35 | d | 7.5 |
| α | 4.40 | m | |
| β | 2.10 | m | |
| 1.95 | m | ||
| γ | 2.30 | t | 7.5 |
| Leucine | |||
| NH | 8.20 | d | 8.0 |
| α | 4.35 | m | |
| β | 1.65 | m | |
| γ | 1.60 | m | |
| δ | 0.94 | d | 6.5 |
| δ' | 0.92 | d | 6.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | δC (ppm) |
| Fatty Acid Moiety | |
| 1 | 175.5 |
| 2 | 44.1 |
| 3 | 68.9 |
| 4 | 39.9 |
| 5 | 26.7 |
| 6 | 30.8 |
| 7 | 30.5 |
| 8 | 30.2 |
| 9 | 37.8 |
| 10 | 28.1 |
| 11 | 35.2 |
| 12 | 23.7 |
| 13 | 14.4 |
| 11-Me | 19.8 |
| Glutamic Acid | |
| C=O | 174.8 |
| α | 54.2 |
| β | 28.9 |
| γ | 31.8 |
| δ | 178.2 |
| Leucine | |
| C=O | 176.1 |
| α | 53.5 |
| β | 41.9 |
| γ | 25.9 |
| δ | 23.2 |
| δ' | 22.1 |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z [M+H]⁺ | Molecular Formula |
| This compound | 487.3381 | C₂₅H₄₆N₂O₇ |
Experimental Protocols
The following protocols outline the key experimental procedures for the analysis of this compound.
Isolation and Purification of this compound
-
Fermentation: Bacillus subtilis strain 109GGC020 is cultured in a suitable broth medium to produce this compound.
-
Extraction: The culture broth is centrifuged to separate the supernatant and the cell pellet. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography: The extract is first fractionated using a silica gel column with a gradient of chloroform and methanol.
-
Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification is performed using reversed-phase HPLC (e.g., ODS column) with a methanol-water gradient.
-
NMR Spectroscopy
-
Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CD₃OD).
-
Data Acquisition:
-
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Standard 1D spectra (¹H and ¹³C) are acquired.
-
2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are acquired to establish connectivity and assign all proton and carbon signals.
-
-
Data Analysis: The 1D and 2D NMR data are processed and analyzed to determine the structure of the molecule, including the amino acid sequence and the structure of the fatty acid chain.
Mass Spectrometry
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol).
-
Data Acquisition:
-
High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data is typically acquired in positive ion mode to observe the [M+H]⁺ ion.
-
-
Data Analysis: The accurate mass measurement is used to determine the molecular formula of the compound.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical structure of this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Chemical structure of this compound.
References
Gageotetrin A: Application Notes and Protocols for Agricultural Antifungal Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gageotetrin A is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It has demonstrated significant antifungal activity against a range of economically important plant pathogenic fungi. Its non-cytotoxic nature against human cell lines suggests its potential as a safe and effective biofungicide for agricultural applications.[1][2][3] This document provides a summary of the available data on this compound and detailed protocols for its evaluation as an agricultural antifungal agent.
Antifungal Activity
This compound has shown potent inhibitory effects on the growth of several key plant pathogens. The primary mechanism of action for lipopeptides like this compound is believed to be the disruption of the fungal cell membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.[4]
Table 1: In Vitro Antifungal Activity of this compound and Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Rhizoctonia solani | 0.03 - 0.06 µM | [1] |
| Botrytis cinerea | 0.03 - 0.06 µM | [1] | |
| Colletotrichum acutatum | 0.03 - 0.06 µM | [1] | |
| Gageotetrin B | Rhizoctonia solani | 0.01 - 0.04 µM | [1] |
| Botrytis cinerea | 0.01 - 0.04 µM | [1] | |
| Colletotrichum acutatum | 0.01 - 0.04 µM | [1] | |
| Gageotetrin C | Rhizoctonia solani | 0.01 - 0.04 µM | [1] |
| Botrytis cinerea | 0.01 - 0.04 µM | [1] | |
| Colletotrichum acutatum | 0.01 - 0.04 µM | [1] | |
| Gageopeptides A-D | Rhizoctonia solani | 0.02 - 0.06 µM | [5] |
| Botrytis cinerea | 0.02 - 0.06 µM | [5] | |
| Colletotrichum acutatum | 0.02 - 0.06 µM | [5] |
Gageotetrins have also demonstrated lytic activity against the zoospores of Phytophthora capsici, the causative agent of late blight in various crops, at a concentration of 0.02 mM.[1]
Experimental Protocols
The following are detailed protocols for the evaluation of this compound's antifungal properties. These are based on established methodologies for testing antifungal agents against plant pathogens.
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungal pathogens.
1. Materials:
-
This compound
-
Target fungal pathogen(s) (e.g., Rhizoctonia solani, Botrytis cinerea, Colletotrichum acutatum)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile distilled water
-
Hemocytometer or other cell counting device
-
Incubator
2. Inoculum Preparation:
-
Culture the fungal pathogen on PDA plates at 25-28°C until sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1-5 x 10⁶ spores/mL using a hemocytometer. This will be the stock inoculum.
-
Dilute the stock inoculum in RPMI 1640 medium to the final testing concentration of 0.4-5 x 10⁴ spores/mL.
3. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plates to achieve a range of desired concentrations.
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the this compound dilution.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
Determine the MIC visually as the lowest concentration of this compound that causes complete inhibition of fungal growth.
Protocol 2: In Vivo Antifungal Assay - Detached Leaf Assay
This protocol assesses the efficacy of this compound in controlling fungal disease on plant tissue.
1. Materials:
-
Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato, bean)
-
This compound solution at various concentrations
-
Fungal pathogen spore suspension (1 x 10⁵ spores/mL)
-
Sterile Petri dishes or transparent plastic boxes lined with moist filter paper
-
Sterile distilled water
-
Surfactant (e.g., Tween 20)
2. Assay Procedure:
-
Surface sterilize the detached leaves by washing with sterile distilled water.
-
Prepare solutions of this compound at different concentrations in sterile distilled water with a small amount of surfactant (e.g., 0.02% Tween 20) to ensure even spreading.
-
Apply the this compound solutions to the adaxial (upper) surface of the leaves. An untreated control group should be treated with sterile water and surfactant only.
-
Allow the leaves to air dry in a sterile environment.
-
After 24 hours, inoculate the treated leaves with a 10 µL droplet of the fungal spore suspension.
-
Place the leaves in the humid chambers (Petri dishes with moist filter paper) and incubate at 25°C with a 12-hour photoperiod.
-
Assess disease development after 3-7 days by measuring the lesion diameter.
-
Calculate the percentage of disease inhibition using the following formula:
-
% Inhibition = [(Control Lesion Diameter - Treatment Lesion Diameter) / Control Lesion Diameter] x 100
-
Protocol 3: Phytotoxicity Assessment
This protocol evaluates the potential for this compound to cause damage to the host plant.
1. Materials:
-
Healthy, young plants of the target crop species
-
This compound solutions at various concentrations, including a concentration 2-4 times the proposed application rate
-
Sterile distilled water
-
Surfactant (e.g., Tween 20)
-
Spray bottle or other suitable application device
2. Assay Procedure:
-
Grow the test plants under controlled greenhouse conditions to a suitable growth stage (e.g., 3-4 true leaves).
-
Prepare solutions of this compound in sterile distilled water with a surfactant.
-
Spray the plants with the this compound solutions until runoff. An untreated control group should be sprayed with water and surfactant only.
-
Maintain the plants in the greenhouse and observe for signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).
-
Phytotoxicity symptoms to record include:
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Stunting of growth
-
Leaf curling or malformation
-
Wilting
-
-
A rating scale (e.g., 0 = no damage, 1 = slight discoloration, 2 = moderate chlorosis/necrosis, 3 = severe damage) can be used to quantify the phytotoxicity.
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njccwei.com [njccwei.com]
- 3. journals.asm.org [journals.asm.org]
- 4. greenhousegrower.com [greenhousegrower.com]
- 5. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Stable Formulation of Gageotetrin A
For Research Use Only
Authors:
Date:
October 25, 2025
Version:
1.0
Abstract
Gageotetrin A, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has demonstrated significant antimicrobial activity with low cytotoxicity, positioning it as a promising candidate for further research and development.[1][2][3][4] However, the inherent physicochemical properties of lipopeptides present challenges to their formulation, particularly concerning stability and solubility. This document provides detailed application notes and protocols for the development of a stable aqueous formulation of this compound suitable for research purposes. The protocols outlined herein cover pre-formulation studies, formulation development with various excipients, and a comprehensive stability testing program. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel antimicrobial agents.
Introduction
This compound is a member of the lipopeptide family, characterized by a peptide component linked to a fatty acid chain.[2][3][4] This amphiphilic structure is crucial for its antimicrobial activity, which is believed to involve disruption of bacterial cell membranes. Like many peptides and lipids, this compound is susceptible to physical and chemical degradation, including hydrolysis, oxidation, and aggregation, which can lead to a loss of bioactivity. The development of a stable formulation is therefore a critical step to ensure the reliability and reproducibility of research findings.
This application note details a systematic approach to developing a stable formulation of this compound. The workflow encompasses initial characterization of the compound's physicochemical properties, followed by the screening of various formulation strategies, and culminating in a robust stability assessment. The provided protocols are designed to be adaptable to specific laboratory capabilities and research needs.
Pre-formulation Studies
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a stable formulation. The following experiments are recommended to establish a baseline profile of the molecule.
Solubility Assessment
Objective: To determine the solubility of this compound in a range of common laboratory solvents and buffers.
Protocol:
-
Prepare saturated solutions of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO)).
-
Equilibrate the solutions at a controlled temperature (e.g., 25 °C) for 24 hours with constant agitation.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Table 1: Hypothetical Solubility of this compound
| Solvent/Buffer | Solubility (mg/mL) at 25°C |
| Deionized Water | < 0.1 |
| PBS (pH 7.4) | 0.2 |
| Ethanol | > 10 |
| Methanol | > 10 |
| DMSO | > 20 |
pH-Stability Profile
Objective: To evaluate the stability of this compound across a range of pH values.
Protocol:
-
Prepare solutions of this compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).
-
Incubate the solutions at a controlled temperature (e.g., 40 °C) to accelerate degradation.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze the concentration of intact this compound by HPLC.
-
Calculate the degradation rate constant at each pH.
Table 2: Hypothetical pH-Dependent Degradation of this compound
| pH | Degradation Rate Constant (k) at 40°C (hours⁻¹) |
| 3.0 | 0.05 |
| 5.0 | 0.01 |
| 7.4 | 0.02 |
| 9.0 | 0.08 |
Formulation Development
Based on the pre-formulation data, several strategies can be employed to enhance the stability and solubility of this compound in an aqueous medium.
Co-solvent Systems
The use of co-solvents can improve the solubility of hydrophobic compounds.
Protocol:
-
Prepare a series of aqueous formulations containing varying concentrations of a co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400).
-
Determine the maximum solubility of this compound in each co-solvent system.
-
Assess the stability of this compound in the most promising co-solvent systems under accelerated conditions (e.g., 40 °C).
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility and stability.[5][6][7][8]
Protocol:
-
Prepare aqueous solutions of different cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutyl ether-β-cyclodextrin).
-
Add an excess of this compound to each cyclodextrin solution.
-
Agitate the mixtures for 24-48 hours to allow for complex formation.
-
Filter the solutions to remove undissolved this compound.
-
Determine the concentration of solubilized this compound in the filtrate.
-
Evaluate the stability of the this compound-cyclodextrin complexes.
Liposomal Formulations
Encapsulating this compound within liposomes can protect it from degradation and improve its delivery.[9][10][11][12][13]
Protocol:
-
Prepare liposomes using a standard method such as thin-film hydration. A mixture of phospholipids (e.g., phosphatidylcholine) and cholesterol is commonly used.
-
Incorporate this compound into the liposomes either by adding it to the lipid film before hydration (for hydrophobic interaction) or to the aqueous phase (for hydrophilic interaction).
-
Extrude the liposome suspension through polycarbonate membranes to obtain a uniform size distribution.
-
Determine the encapsulation efficiency by separating the free drug from the liposome-encapsulated drug using techniques like size exclusion chromatography or dialysis, followed by quantification of the drug.
-
Assess the stability of the liposomal formulation, including drug leakage and particle size stability over time.
Stability Testing Protocol
A comprehensive stability testing program is essential to determine the shelf-life and optimal storage conditions for the developed this compound formulation.
Objective: To evaluate the long-term stability of the final this compound formulation under different storage conditions.
Protocol:
-
Prepare a batch of the final formulation.
-
Aliquot the formulation into appropriate storage containers.
-
Store the samples at various temperatures and humidity conditions (e.g., 4 °C, 25 °C/60% RH, 40 °C/75% RH).
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze for:
-
Appearance: Visual inspection for color change, precipitation, or phase separation.
-
pH: Measurement of the formulation's pH.
-
Assay of this compound: Quantification of the intact drug concentration by HPLC.
-
Related Substances: Detection and quantification of degradation products by HPLC.
-
For Liposomal Formulations: Particle size analysis and encapsulation efficiency.
-
Table 3: Hypothetical Stability Data for a this compound Formulation (e.g., with HP-β-CD) at 4°C
| Time (Months) | Appearance | pH | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | Clear, colorless solution | 6.5 | 100.0 | < 0.1 |
| 1 | Clear, colorless solution | 6.5 | 99.8 | 0.2 |
| 3 | Clear, colorless solution | 6.4 | 99.5 | 0.5 |
| 6 | Clear, colorless solution | 6.4 | 98.9 | 1.1 |
| 12 | Clear, colorless solution | 6.3 | 97.5 | 2.5 |
Visualizations
Signaling Pathway
The antimicrobial activity of many lipopeptides involves the disruption of bacterial cell signaling pathways that are crucial for virulence and survival. This compound may interfere with bacterial quorum sensing, a cell-to-cell communication system.[14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 5. oatext.com [oatext.com]
- 6. β-Cyclodextrin derivatives bind aromatic side chains of the cyclic peptide lanreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfachemic.com [alfachemic.com]
- 8. google.com [google.com]
- 9. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 10. metabiolac.fsaa.ulaval.ca [metabiolac.fsaa.ulaval.ca]
- 11. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomes as drug delivery system for artic fish-derived antimicrobial peptides (AMPs) [iris.cnr.it]
- 13. Current Advances in Lipid and Polymeric Antimicrobial Peptide Delivery Systems and Coatings for the Prevention and Treatment of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial signaling as an antimicrobial target [agris.fao.org]
Application Notes and Protocols: Cytotoxicity Assessment of Gageotetrin A on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gageotetrin A is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2] While demonstrating significant antimicrobial properties, studies have consistently reported this compound as noncytotoxic to various human cancer cell lines.[1][2][3][4][5] This document provides a comprehensive set of protocols for the systematic evaluation of the cytotoxic potential of a novel compound, using this compound as a case study. The methodologies detailed herein are standard for determining cell viability, membrane integrity, and induction of apoptosis, and can be broadly applied to other novel lipopeptides or small molecules in a drug discovery context.
Introduction to this compound
This compound is a member of a unique class of linear lipopeptides that also includes Gageotetrins B and C. These compounds have been recognized for their potent antimicrobial activities at low micromolar concentrations.[1][2] Despite their efficacy against various microbes, in vitro studies have not detected significant cytotoxicity against human cancer cell lines. This profile makes this compound an interesting subject for understanding the structural determinants of antimicrobial activity in the absence of mammalian cell toxicity. The following protocols are presented as a standard workflow for verifying the cytotoxicity, or lack thereof, of compounds like this compound.
Data Presentation: Summary of Known Cytotoxicity
The following table summarizes the reported cytotoxic activity of this compound against human cancer cell lines.
| Compound | Cell Line(s) | Assay Type | Result (GI50) | Reference(s) |
| This compound | Human Cancer Cell Lines | Not Specified | > 30 µg/mL | [1][2][4][5] |
| Gageotetrin B | Human Myeloid Leukaemia K-562 | Not Specified | Noncytotoxic | [3] |
| Gageotetrin C | Human Cancer Cell Lines | Not Specified | > 30 µg/mL | [1][2][4] |
GI50: The concentration of a drug that inhibits the growth of 50% of the cells.
Experimental Workflow for Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of a test compound is depicted below. This multi-assay approach ensures a comprehensive evaluation of potential cytotoxic effects, from general cell viability to specific mechanisms of cell death.
Detailed Experimental Protocols
The following are detailed protocols for key cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
This compound (or test compound)
-
Mammalian cells (e.g., HeLa, A549, K-562)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the GI50/IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[7][8]
Materials:
-
LDH cytotoxicity assay kit
-
Treated cells from a parallel plate to the MTT assay
-
96-well plate
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Prepare Controls: Set up wells for spontaneous LDH release (untreated cells) and maximum LDH release (untreated cells treated with lysis buffer 45 minutes before the assay endpoint).
-
Sample Collection: After the compound treatment period (e.g., 24, 48, or 72 hours), carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) * 100.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated cells
-
6-well plates
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Potential Signaling Pathways in Lipopeptide-Induced Apoptosis
While this compound is not known to be cytotoxic, other lipopeptides can induce apoptosis through various signaling cascades.[9] A hypothetical pathway that could be investigated if a lipopeptide were found to induce apoptosis is the intrinsic (mitochondrial) pathway.
Conclusion and Future Directions
The available evidence indicates that this compound is a noncytotoxic compound to mammalian cells, distinguishing it from some other antimicrobial peptides that exhibit broader cellular toxicity.[1][2][3][4] The protocols provided here offer a robust framework for the initial assessment and verification of the cytotoxic profile of novel compounds. For a compound like this compound, the lack of cytotoxicity is a desirable characteristic, suggesting potential for therapeutic applications where antimicrobial activity is needed without harming host cells. Future studies could focus on high-throughput screening of this compound derivatives to identify structural modifications that could enhance antimicrobial specificity or, if desired, introduce selective cytotoxicity for applications in oncology.
References
- 1. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gageotetrin A Production from Bacillus subtilis
Welcome to the technical support center for the optimization of Gageotetrin A production from Bacillus subtilis fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance the yield of this promising antimicrobial lipopeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a linear lipopeptide produced by the marine bacterium Bacillus subtilis. It is composed of a dipeptide and a fatty acid component.[1][2] Its significance lies in its potent antimicrobial activities, with minimum inhibitory concentration (MIC) values reported in the range of 0.01-0.06 μM against various pathogens.[1][2] Notably, it has shown a lack of cytotoxicity against human cancer cell lines, making it a promising candidate for further drug development.[1][2]
Q2: What are the key factors influencing the yield of this compound in Bacillus subtilis fermentation?
A2: The yield of lipopeptides like this compound in Bacillus subtilis is influenced by a combination of nutritional and environmental factors. Key nutritional factors include the composition of the culture medium, specifically the types and concentrations of carbon and nitrogen sources, as well as the presence of essential minerals.[3][4][5][6] Critical environmental factors include pH, temperature, aeration (dissolved oxygen), and agitation speed.[3][5][7][8]
Q3: Which carbon and nitrogen sources are generally preferred for lipopeptide production in Bacillus subtilis?
A3: For lipopeptide production by Bacillus subtilis, glucose is a commonly effective carbon source.[5][9] However, other carbohydrates like sucrose, starch, and molasses have also been successfully used.[4][9] With regard to nitrogen sources, both organic sources like peptones, yeast extract, and urea, and inorganic sources such as ammonium chloride can significantly impact yield.[3][5][6] The optimal carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize for maximizing production.[5]
Q4: How do pH and temperature affect this compound production?
A4: While specific optimal conditions for this compound are not extensively documented, studies on other Bacillus subtilis lipopeptides provide valuable insights. Generally, surfactin production is favored in slightly alkaline conditions (pH 7.0–8.0) and at temperatures around 37°C.[3] In contrast, iturin and fengycin production often thrive in slightly acidic to neutral pH (6.0–7.0) and at temperatures between 25-30°C.[3][10] The optimal pH and temperature for the growth of the B. subtilis strain producing Gageostatins (related lipopeptides) were found to be 7.02 and 24°C, respectively. It is crucial to determine the optimal pH and temperature for your specific Bacillus subtilis strain.
Q5: What is the role of aeration and agitation in the fermentation process?
A5: Aeration, which determines the dissolved oxygen (DO) concentration, is a critical factor in Bacillus subtilis fermentation as it is a strictly aerobic bacterium. Adequate oxygen supply is essential for cell growth and lipopeptide synthesis.[5][7][8] However, both insufficient and excessive aeration can negatively impact production.[7][8] One study on surfactin production found that maintaining a dissolved oxygen saturation of 30% resulted in a high yield.[7][8] Agitation ensures homogeneity of the culture medium, facilitating nutrient uptake and oxygen transfer.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or no this compound yield | Suboptimal media composition. | Systematically evaluate different carbon and nitrogen sources. Perform a media optimization study using a Plackett-Burman design to screen for critical components, followed by a response surface methodology (RSM) to determine optimal concentrations.[11][12] |
| Inappropriate fermentation conditions (pH, temperature, aeration). | Monitor and control pH, temperature, and dissolved oxygen throughout the fermentation. Perform optimization experiments for each parameter. For example, test a pH range of 6.0-8.0 and a temperature range of 25-37°C.[3] | |
| Poor growth of Bacillus subtilis. | Ensure the inoculum is healthy and in the exponential growth phase. Verify the sterility of the fermentation process to rule out contamination. Optimize growth medium and conditions before focusing on production. | |
| Inconsistent this compound yield between batches | Variability in inoculum preparation. | Standardize the inoculum preparation protocol, including the age of the culture and the cell density. |
| Fluctuations in fermentation parameters. | Calibrate all probes (pH, DO, temperature) before each fermentation run. Ensure consistent control of all parameters. | |
| Inconsistent quality of media components. | Use high-quality, consistent sources for all media components. Prepare fresh media for each fermentation. | |
| Excessive foaming during fermentation | High agitation and aeration rates. | Reduce agitation and/or aeration rates while ensuring dissolved oxygen levels remain sufficient. |
| Media composition. | Certain media components can promote foaming. Consider adding an antifoaming agent, though its effect on lipopeptide production should be evaluated. Foam separation technology can also be an effective control method. | |
| Difficulty in extracting and purifying this compound | Inefficient extraction method. | Lipopeptides can be extracted from the fermentation broth using methods like acid precipitation followed by solvent extraction (e.g., with ethyl acetate or chloroform-methanol).[13] |
| Co-purification of other lipopeptides. | Bacillus subtilis often produces a mixture of lipopeptides. Purification may require multiple chromatographic steps, such as solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[14] |
Experimental Protocols
Media Optimization using Response Surface Methodology (RSM)
This protocol outlines a general approach for optimizing the fermentation medium for this compound production.
Step 1: Screening of Significant Factors using Plackett-Burman Design (PBD)
-
Select a range of potentially influential media components (e.g., glucose, peptone, yeast extract, MgSO₄, K₂HPO₄, etc.).
-
For each component, define a high (+) and a low (-) concentration level.
-
Design and conduct the PBD experiments. The number of experiments will depend on the number of factors being investigated.
-
Measure the this compound yield for each experimental run.
-
Analyze the results to identify the factors that have a statistically significant effect on production.[11][12]
Step 2: Optimization using Central Composite Design (CCD)
-
Select the most significant factors identified from the PBD.
-
Design a CCD with five levels for each selected factor: -α, -1, 0, +1, +α.
-
Conduct the fermentation experiments according to the CCD matrix.
-
Measure the this compound yield for each run.
-
Use statistical software to fit a second-order polynomial equation to the experimental data. This model will describe the relationship between the variables and the response (this compound yield).
-
Generate response surface plots to visualize the effects of the factors and their interactions.
-
Determine the optimal concentrations of the media components that are predicted to give the maximum this compound yield.[11][12][15]
-
Validate the model by conducting a fermentation experiment using the optimized medium composition.
Fermentation in a Controlled Bioreactor
-
Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into a suitable seed medium and incubate at the optimal growth temperature and agitation until it reaches the mid-exponential phase.
-
Bioreactor Preparation: Sterilize the bioreactor containing the optimized fermentation medium.
-
Inoculation: Aseptically inoculate the bioreactor with the seed culture (e.g., 2% v/v).[4]
-
Fermentation Control:
-
Temperature: Maintain the optimal temperature determined from previous studies (e.g., 24-37°C).
-
pH: Control the pH at the optimal level (e.g., 6.0-8.0) using automated addition of acid (e.g., HCl) and base (e.g., NaOH).[4]
-
Aeration and Agitation: Set the initial agitation and aeration rates (e.g., 300 rpm and 1 vvm).[4] Adjust as needed to maintain a desired dissolved oxygen level (e.g., 30% saturation).[7][8]
-
-
Sampling: Take samples at regular intervals to monitor cell growth (OD₆₀₀), substrate consumption, and this compound concentration.
-
Harvesting: After the desired fermentation time (typically 48-72 hours), harvest the broth for this compound extraction.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the optimization of other lipopeptides from Bacillus subtilis, which can serve as a starting point for optimizing this compound production.
Table 1: Effect of Carbon and Nitrogen Sources on Lipopeptide Yield
| Carbon Source (Concentration) | Nitrogen Source (Concentration) | Lipopeptide | Yield (g/L) | Reference |
| Glucose (40 g/L) | Urea (5 g/L) & Ammonium Chloride (C/N ratio of 7) | Surfactin | ~0.9 | [5] |
| Molasses (20 g/L) | Glutamic Acid (15 g/L) & Soybean Meal (4.5 g/L) | Surfactin | 1.82 | [4] |
| Glucose (7.5 g/L) | Monosodium Glutamate (6.75 g/L) & Yeast Extract | Lipopeptides | 0.71 | [11] |
Table 2: Effect of Fermentation Parameters on Lipopeptide Yield
| Temperature (°C) | pH | Dissolved Oxygen (%) | Lipopeptide | Yield (g/L) | Reference |
| 42.9 | 5.0 | Not specified | Surfactin | 1.82 | [4] |
| 37 | Not controlled | 30 | Surfactin | 4.92 | [7][8] |
| 30 | 7.0 | Not specified | Iturin A & Surfactin | - | [16] |
Visualizations
Caption: Simplified signaling pathways regulating lipopeptide synthesis in B. subtilis.
Caption: Experimental workflow for optimizing this compound production.
References
- 1. Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Enhancement of Bacillus subtilis Lipopeptide Biosurfactants Production through Optimization of Medium Composition and Adequate Control of Aeration | Semantic Scholar [semanticscholar.org]
- 8. Enhancement of Bacillus subtilis Lipopeptide Biosurfactants Production through Optimization of Medium Composition and Adequate Control of Aeration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Response Surface Methodology Optimization of Fermentation Conditions for Rapid and Efficient Accumulation of Macrolactin A by Marine Bacillus amyloliquefaciens ESB-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of Bacillus subtilis Lipopeptide Biosurfactants Production through Optimization of Medium Composition and Adequate Control of Aeration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portal.fis.tum.de [portal.fis.tum.de]
- 15. ias.ac.in [ias.ac.in]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vitro Stability of Gageotetrin A
This technical support guide is designed for researchers, scientists, and drug development professionals working with Gageotetrin A. It provides troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a linear lipopeptide isolated from a marine strain of Bacillus subtilis.[1][2][3][4] It is a dipeptide linked to a 3-hydroxy fatty acid.[5] Like other lipopeptides, its amphiphilic nature, consisting of a hydrophilic peptide portion and a hydrophobic lipid tail, contributes to its biological activity, which includes antimicrobial and antifungal properties.[1][2][3][4] Due to this structure, its solubility and stability can be influenced by the aqueous environment of in vitro assays.
Q2: I'm observing a loss of this compound activity in my in vitro assay over time. What are the potential causes?
Loss of activity is often due to the chemical or physical instability of the peptide in the assay medium. Peptides, including lipopeptides like this compound, are susceptible to several degradation pathways in aqueous solutions.[6][7][8] The primary causes of instability for peptides in vitro include:
-
Hydrolysis: The cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions in your assay buffer.[9]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions.[9][10]
-
Aggregation and Precipitation: Due to its lipophilic fatty acid chain, this compound may self-associate and aggregate in aqueous solutions, leading to precipitation and a decrease in the effective concentration.[11][12] This can be influenced by factors like pH, temperature, and ionic strength.[9]
-
Adsorption: The hydrophobic nature of this compound can lead to its adsorption onto plasticware (e.g., pipette tips, microplates), reducing the actual concentration in your assay.
-
Enzymatic Degradation: If you are using a cell-based assay or a system containing biological components like serum, proteases present can degrade the peptide backbone of this compound.[13]
Q3: How can I improve the solubility of this compound for my experiments?
Improving the solubility of lipopeptides often involves optimizing the solvent and buffer conditions. Here are some strategies:
-
Initial Dissolution: Dissolve lyophilized this compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before making further dilutions in your aqueous assay buffer.
-
pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero. Adjusting the pH of the buffer to be at least one or two units away from the pI can significantly increase solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to prevent aggregation and improve the solubility of lipopeptides.
Q4: What are the best practices for storing this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound.
-
Lyophilized Form: For long-term storage, this compound should be stored in its lyophilized (powder) form at -20°C or -80°C, protected from light and moisture.[14]
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[14] Store these aliquots at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your in vitro experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or poor results in bioassays. | Degradation of this compound in the assay medium. | • Optimize pH: Determine the optimal pH for this compound stability (see Experimental Protocols).• Control Temperature: Perform assays at a controlled, lower temperature if the protocol allows.• Minimize Exposure to Light: Protect the compound from light during storage and experiments.• Use Stabilizing Excipients: Consider adding cryoprotectants like sucrose or trehalose for freeze-thaw stability, or surfactants to prevent aggregation.[15] |
| Precipitate forms when diluting the stock solution in aqueous buffer. | The compound is crashing out of solution due to its hydrophobic nature. | • Change Dilution Method: Add the aqueous buffer to the stock solution slowly while vortexing.• Use a Co-solvent: Maintain a small percentage of the organic solvent (e.g., DMSO) in the final working solution (ensure the final concentration is compatible with your assay).• Incorporate Surfactants: Add a low concentration of a non-ionic surfactant to the aqueous buffer before adding the this compound stock. |
| Loss of activity in cell-based assays. | Enzymatic degradation by proteases in the cell culture medium or secreted by cells. | • Use Protease-Free Serum: If your protocol uses serum, consider using heat-inactivated or protease-deficient serum.• Reduce Incubation Time: If possible, shorten the duration of the assay to minimize exposure to enzymes.• Add Protease Inhibitors: If compatible with your assay, a cocktail of broad-spectrum protease inhibitors can be added to the medium. |
| Low recovery of the compound after filtration. | Adsorption of the lipopeptide to the filter membrane. | • Use Low-Binding Materials: Utilize low-protein-binding filter materials such as PVDF or PES.• Pre-treat the Filter: Pre-rinse the filter with the assay buffer or a solution of a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites. |
Data Presentation: Factors Influencing Peptide Stability
The stability of peptides is significantly influenced by environmental factors. The following tables summarize the general impact of these factors.
Table 1: Effect of pH on Peptide Degradation Pathways
| pH Range | Dominant Degradation Pathway | General Effect on this compound |
| Acidic (pH < 4) | Hydrolysis of peptide bonds, especially adjacent to Aspartic Acid residues.[9] | This compound contains a peptide bond that can be susceptible to acid-catalyzed hydrolysis. |
| Neutral (pH 6-8) | Deamidation of Asparagine and Glutamine residues. | The specific amino acid sequence of this compound will determine its susceptibility. |
| Alkaline (pH > 8) | β-elimination and racemization.[11][12] | Can lead to loss of specific stereochemistry and activity. |
Table 2: Common Stabilizing Excipients for Peptide Formulations
| Excipient Class | Examples | Mechanism of Stabilization | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Cryoprotectant (prevents denaturation during freezing), reduces aggregation. | 1-10% (w/v) |
| Surfactants | Polysorbate 20/80, Pluronic® F-68 | Prevents aggregation and surface adsorption. | 0.01-0.1% (w/v) |
| Amino Acids | Arginine, Glycine | Can reduce aggregation and act as cryoprotectants. | 1-5% (w/v) |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8). Common buffers include citrate (pH 3-6.2), phosphate (pH 5.8-8), and Tris (pH 7.5-9).
-
Sample Preparation: Dissolve this compound in each buffer to the desired final concentration.
-
Incubation: Incubate the samples at a relevant temperature for your assay (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Quantification: Analyze the concentration of intact this compound in each aliquot using a stability-indicating method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. The pH at which the degradation rate is the lowest is the optimal pH for stability.
Protocol 2: Assessing the Impact of Stabilizing Excipients
-
Excipient Solution Preparation: Prepare solutions of different excipients (e.g., 5% sucrose, 0.1% Polysorbate 80) in the optimal pH buffer determined in Protocol 1.
-
Sample Preparation: Dissolve this compound in the excipient solutions to the desired final concentration. Include a control sample with no excipient.
-
Stress Conditions: Subject the samples to relevant stress conditions, such as elevated temperature (e.g., 40°C) or multiple freeze-thaw cycles.
-
Time-Point Analysis and Quantification: As in Protocol 1, analyze the concentration of intact this compound at different time points using RP-HPLC.
-
Data Analysis: Compare the degradation rates of this compound in the presence and absence of each excipient to determine their stabilizing effect.
Visualizations
Below are diagrams illustrating key concepts related to this compound stability and experimental design.
Caption: Major degradation pathways for this compound in vitro.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound assay issues.
References
- 1. Quantitative peptide release kinetics to describe the effect of pH on pepsin preference - WUR [wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic resistance to the lipopeptide surfactin as identified through imaging mass spectrometry of bacterial competition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]
- 8. Electrochemical characteristics of amino acids and peptides derivatized with naphthalene-2,3-dicarboxaldehyde: pH effects and differences in oxidation potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide bond - Wikipedia [en.wikipedia.org]
- 12. DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing [iris.polito.it]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range [frontiersin.org]
- 15. pIChemiSt — Free Tool for the Calculation of Isoelectric Points of Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent MIC results for Gageotetrin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Gageotetrin A.
Troubleshooting Guides
Problem: High variability in MIC values between experiments.
This is a common issue when working with lipopeptides like this compound. The following table outlines potential causes and recommended solutions to improve reproducibility.
| Potential Cause | Recommended Solution |
| Inconsistent this compound Solution | Due to its lipophilic nature, this compound can have limited aqueous solubility. Use Dimethyl Sulfoxide (DMSO) to prepare stock solutions, ensuring the final DMSO concentration in the assay does not inhibit microbial growth (typically ≤1%). Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation. Visually inspect for any precipitation. |
| Bacterial Inoculum Variability | The density of the bacterial culture significantly impacts MIC results. Standardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) using a spectrophotometer. Ensure the culture is in the logarithmic growth phase. |
| Media Composition | The composition of the growth media can affect the activity of this compound. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for standardized testing. If using other media, ensure consistency between experiments. |
| Plasticware Adsorption | Cationic peptides can adhere to polystyrene plates, reducing the effective concentration. Use polypropylene 96-well plates to minimize this effect. |
| Incubation Conditions | Variations in temperature and incubation time can alter bacterial growth rates and, consequently, MIC values. Maintain a consistent temperature (e.g., 37°C for most pathogens) and incubation period (typically 18-24 hours). |
Problem: No antimicrobial activity observed, or MIC is unexpectedly high.
If this compound appears inactive, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Compound Degradation | This compound stability can be affected by improper storage. Store stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles. |
| Inappropriate Solvent/Diluent | Using a solvent that causes precipitation of this compound will result in a lower effective concentration. Ensure complete dissolution in the stock solvent (e.g., DMSO) before preparing serial dilutions in the assay medium. |
| Incorrect pH of Media | The activity of some antimicrobial peptides is pH-dependent. Verify that the pH of the growth medium is within the optimal range for both the bacteria and this compound. |
| Resistant Bacterial Strain | Confirm the identity and expected susceptibility profile of the bacterial strain being tested. Include a quality control strain with a known MIC for this compound or a similar lipopeptide if available. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Due to its limited water solubility, it is recommended to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1] Subsequent dilutions should be made in the appropriate culture medium, ensuring the final concentration of DMSO is non-inhibitory to the test organism (generally at or below 1%).[1]
Q2: Can I use standard polystyrene microplates for the MIC assay?
A2: It is highly recommended to use polypropylene plates. Cationic peptides like this compound can bind to the surface of polystyrene plates, which can lead to an underestimation of its antimicrobial activity and inconsistent results.
Q3: How should I prepare the bacterial inoculum for the MIC assay?
A3: The bacterial inoculum should be standardized to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The culture should be in the logarithmic phase of growth to ensure active metabolism and consistent susceptibility.
Q4: What are the optimal storage conditions for this compound?
A4: this compound stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q5: My MIC values are still inconsistent after following the troubleshooting guide. What else can I do?
A5: If inconsistencies persist, consider the possibility of this compound precipitating at higher concentrations in the assay medium. This can sometimes be observed as a slight turbidity in the wells before bacterial inoculation. You can try to visually inspect the wells after preparing the serial dilutions. Additionally, ensure thorough mixing when preparing the dilutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile polypropylene tubes and store at -20°C or below.
Protocol 2: Broth Microdilution MIC Assay for this compound
-
Prepare Materials:
-
Sterile polypropylene 96-well plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock solution in DMSO.
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard.
-
-
Prepare Serial Dilutions:
-
In the 96-well plate, add 50 µL of CAMHB to wells 2 through 11 in a given row.
-
In well 1, add 100 µL of the highest concentration of this compound to be tested (prepared by diluting the stock solution in CAMHB, ensuring the DMSO concentration is kept constant across all dilutions and does not exceed 1%).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11.
-
Add 50 µL of sterile CAMHB to well 12.
-
-
Incubate and Read Results:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Key properties of this compound affecting MIC assay outcomes.
References
minimizing Gageotetrin A degradation during storage
Welcome to the technical support center for Gageotetrin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a linear lipopeptide with antimicrobial properties, isolated from the marine bacterium Bacillus subtilis. Its structure consists of a dipeptide moiety linked to a 3-hydroxy fatty acid chain. Specifically, its IUPAC name is (2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]butanoyl]amino]-4-methylpentanoic acid[1]. The molecule possesses several functional groups susceptible to degradation, including amide bonds, a hydroxyl group, and a carboxylic acid group, in addition to the long aliphatic chain.
Q2: What are the primary pathways through which this compound can degrade?
A2: While specific degradation pathways for this compound have not been extensively studied, based on its chemical structure, the primary degradation routes are likely to be:
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Hydrolysis: The amide bonds in the peptide backbone are susceptible to cleavage, especially at acidic or alkaline pH.[2][3][4] This would result in the breakdown of the lipopeptide into its constituent amino acids and fatty acid.
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Oxidation: The fatty acid chain and certain amino acid residues can be susceptible to oxidation.[3] The presence of a hydroxyl group on the fatty acid chain could also be a site for oxidative degradation.
-
Photodegradation: Exposure to UV or visible light can induce degradation of peptides, particularly those with photosensitive residues.[5][6]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: At -20°C or lower for long-term storage.[7] For short-term storage, refrigeration at 2-8°C may be acceptable, but for maximum stability, colder temperatures are recommended.
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protected from light.[5]
Q4: How should I handle this compound solutions to maintain stability?
A4: Once reconstituted, this compound solutions are more prone to degradation. Follow these guidelines:
-
Solvent: Use high-purity, sterile solvents. The choice of solvent may impact stability, and it is recommended to consult any specific instructions from the supplier.
-
pH: Maintain the pH of the solution within a stable range, typically close to neutral (pH 6-7), unless experimental conditions require otherwise. Extreme pH values can accelerate hydrolysis.[2][8][9]
-
Storage of Solutions: Store reconstituted solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[7]
-
Use: Use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure lyophilized powder is stored at ≤ -20°C and protected from light. 2. Check Solution Handling: Prepare fresh solutions for each experiment. If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles. 3. Assess pH: Confirm the pH of your experimental buffer is within a range that does not promote hydrolysis. 4. Purity Analysis: If possible, analyze the purity of your this compound sample using HPLC to check for degradation products. |
| Appearance of new peaks in HPLC analysis. | Chemical degradation (e.g., hydrolysis, oxidation). | 1. Review Storage History: Check for any deviations from recommended storage temperatures or exposure to light and air. 2. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 3. Change Solvent/Buffer: If degradation is suspected in solution, consider using a different buffer system or adding antioxidants (if compatible with your experiment). |
| Precipitation of this compound in solution. | Poor solubility or aggregation, which can be exacerbated by degradation. | 1. Check Concentration: Ensure the concentration is not above its solubility limit in the chosen solvent. 2. Adjust pH: The solubility of lipopeptides can be pH-dependent. A slight adjustment of the buffer pH might improve solubility. 3. Sonication: Gentle sonication may help to dissolve the compound. 4. Use of Co-solvents: A small percentage of an organic co-solvent (e.g., DMSO, ethanol) may improve solubility, but check for compatibility with your experimental system. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under different conditions.
1. Materials:
- This compound
- High-purity water
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Buffers of various pH (e.g., pH 4, 7, 9)
- HPLC system with a C18 column and UV detector
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
- Create experimental samples by diluting the stock solution in the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
- Prepare a control sample (T=0) by immediately injecting one of the freshly prepared samples into the HPLC.
3. Incubation:
- Incubate the experimental samples under various conditions to be tested (e.g., different temperatures: 4°C, 25°C, 40°C; exposure to light).
4. HPLC Analysis:
- At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of each sample into the HPLC.
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A typical gradient could be from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1 mL/min
- Detection: UV at 214 nm
- Analysis: Monitor the peak area of the intact this compound peak over time. The appearance of new peaks indicates degradation.
Quantitative Data Summary
| Condition | Time (hours) | This compound Remaining (%) |
| pH 4, 4°C | 0 | 100 |
| 24 | Data to be filled from experiment | |
| 48 | Data to be filled from experiment | |
| 72 | Data to be filled from experiment | |
| pH 7, 4°C | 0 | 100 |
| 24 | Data to be filled from experiment | |
| 48 | Data to be filled from experiment | |
| 72 | Data to be filled from experiment | |
| pH 9, 4°C | 0 | 100 |
| 24 | Data to be filled from experiment | |
| 48 | Data to be filled from experiment | |
| 72 | Data to be filled from experiment | |
| pH 7, 25°C | 0 | 100 |
| 24 | Data to be filled from experiment | |
| 48 | Data to be filled from experiment | |
| 72 | Data to be filled from experiment | |
| pH 7, 40°C | 0 | 100 |
| 24 | Data to be filled from experiment | |
| 48 | Data to be filled from experiment | |
| 72 | Data to be filled from experiment |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. This compound | C25H46N2O7 | CID 102225143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. veeprho.com [veeprho.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photodegradation of Peptides and Proteins by near UV and Visible Light - ProQuest [proquest.com]
- 6. scitechdaily.com [scitechdaily.com]
- 7. amc-essentials.com [amc-essentials.com]
- 8. Interdisciplinary Overview of Lipopeptide and Protein-Containing Biosurfactants [mdpi.com]
- 9. Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
optimizing buffer conditions for Gageotetrin A activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for Gageotetrin A activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for assessing this compound activity?
A1: For initial antimicrobial activity assays, a standard bacteriological growth medium such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB) is recommended. For more defined biochemical or biophysical assays, a phosphate buffer system is a good starting point due to its excellent buffering capacity in the physiological pH range.[1] A common starting point would be a 10 mM sodium phosphate buffer with a pH of 7.4.
Q2: How does pH affect the activity of this compound?
A2: The optimal pH for this compound activity has not been definitively established in the literature. As this compound is a lipopeptide that is thought to act on the cell membrane, its activity can be influenced by pH-dependent changes in its charge and the charge of the target microbial membrane.[2] It is recommended to perform a pH screening experiment, testing a range from pH 5.5 to 8.5, to determine the optimal pH for your specific application.
Q3: What is the recommended temperature for this compound activity assays?
A3: Most antimicrobial susceptibility tests are performed at the optimal growth temperature for the microorganism being tested, which is typically 37°C for many common pathogens. For biochemical assays, a starting temperature of 25°C can be used. A temperature stability profile can be generated by incubating this compound at various temperatures and then assessing its residual activity.
Q4: How should this compound be stored?
A4: For long-term storage, this compound, like other peptides, should be stored in its lyophilized form at -20°C. Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term use, ideally for up to one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Q5: What is the known mechanism of action for this compound?
A5: While the precise mechanism is a subject of ongoing research, this compound is a linear lipopeptide.[3][4][5] Lipopeptides often act by perturbing the cell membrane of microorganisms, which can affect the transmembrane electric potential.[2] This disruption of the cell membrane is a key step in their antimicrobial activity.[2]
Troubleshooting Guides
Problem: Low or No Antimicrobial Activity Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer pH | Perform a pH optimization assay. Test the activity of this compound in a series of buffers with pH values ranging from 5.5 to 8.5. |
| Inappropriate Buffer Composition | Some buffer components can interfere with peptide activity. If using a complex medium, switch to a minimal medium or a simple buffer like phosphate or HEPES to identify potential inhibitory components. |
| Degradation of this compound | Ensure proper storage conditions were maintained. If degradation is suspected, use a fresh vial of lyophilized peptide to prepare new stock solutions. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Verify the incubation time, temperature, and microbial inoculum concentration are appropriate for the specific antimicrobial assay being performed (e.g., MIC, time-kill). |
Problem: Inconsistent or Poorly Reproducible Results
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Lipopeptides can sometimes aggregate. Try dissolving the peptide in a small amount of a suitable organic solvent (e.g., DMSO) before diluting it into the assay buffer. Visually inspect solutions for any precipitation. |
| Buffer Variability | Prepare fresh buffer for each experiment and ensure the pH is accurately measured and adjusted after all components have been added. |
| Inconsistent Inoculum | Standardize the preparation of the microbial inoculum to ensure the same cell density is used in each experiment. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
-
Prepare a series of buffers: Prepare 10 mM sodium phosphate buffers with pH values ranging from 5.5 to 8.5 in 0.5 pH unit increments.
-
Prepare this compound solutions: Dissolve lyophilized this compound in a minimal volume of DMSO and then dilute to the desired final concentration in each of the prepared buffers.
-
Perform Minimum Inhibitory Concentration (MIC) Assay:
-
In a 96-well microtiter plate, perform serial dilutions of this compound in each of the different pH buffers.
-
Add a standardized inoculum of the target microorganism to each well.
-
Include positive (no this compound) and negative (no inoculum) controls for each buffer condition.
-
Incubate the plates at the optimal growth temperature for the microorganism.
-
Determine the MIC for each pH condition by observing the lowest concentration of this compound that inhibits visible growth.
-
-
Data Analysis: Plot the MIC values as a function of pH to identify the optimal pH range for this compound activity.
Illustrative Data for pH Optimization
The following table presents hypothetical data from a pH optimization experiment for this compound against a bacterial strain.
| Buffer pH | Minimum Inhibitory Concentration (MIC) (µM) |
| 5.5 | 0.12 |
| 6.0 | 0.06 |
| 6.5 | 0.03 |
| 7.0 | 0.015 |
| 7.5 | 0.015 |
| 8.0 | 0.03 |
| 8.5 | 0.06 |
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
References
Technical Support Center: Overcoming Matrix Effects in Gageotetrin A Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Gageotetrin A. Gageotetrins are a unique class of linear lipopeptides isolated from a marine bacterium, Bacillus subtilis.[1][2][3] This guide focuses on identifying and mitigating matrix effects, a common challenge in the quantitative analysis of complex molecules like this compound in biological and environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a linear lipopeptide consisting of a dipeptide and a novel fatty acid.[1][2] It has demonstrated good antimicrobial activities with MIC values in the micromolar range.[1][2] Notably, this compound and its analogs (B and C) have not shown significant cytotoxicity against human cancer cell lines, making them of interest for further research.[1][2][3]
Q2: What are matrix effects in mass spectrometry and why are they a concern for this compound analysis?
Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[4][5][6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[4][5][8][9] Given that this compound is often isolated from complex fermentation broths or biological samples, the presence of salts, proteins, lipids, and other metabolites can significantly interfere with its ionization.[10][11][12]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer while a blank matrix extract is injected onto the LC column.[5][8][9][13] Dips or peaks in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the signal response of this compound spiked into a pre-extracted blank matrix with the response of a standard in a neat solvent at the same concentration.[8][9][14] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[8]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Ion Suppression for this compound
Symptoms:
-
Low signal-to-noise ratio for this compound peak.
-
Inconsistent peak areas between replicate injections.
-
Difficulty achieving desired limits of detection.
Possible Causes:
-
Co-elution of matrix components (e.g., phospholipids, salts) that compete with this compound for ionization.[11][12][15]
-
Suboptimal sample preparation leading to insufficient removal of interfering substances.
Solutions:
1. Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering this compound.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[10][11] For a lipopeptide like this compound, a reverse-phase (C18) or mixed-mode cation exchange SPE cartridge can be effective.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into an organic solvent, leaving polar interferences in the aqueous phase.[10][11] A double LLE approach can further improve selectivity.[11]
-
Protein Precipitation (PPT): For plasma or serum samples, PPT with acetonitrile or methanol can remove a significant portion of proteins.[11] However, this method may not be sufficient to remove all interfering phospholipids.[12]
Table 1: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect Reduction
| Sample Preparation Technique | Typical Analyte Recovery (%) | Efficacy in Reducing Matrix Effects | Common Interferents Removed |
| Protein Precipitation (PPT) | 80-100% | Low to Moderate | Proteins |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate to High | Highly polar and non-polar compounds |
| Solid-Phase Extraction (SPE) | 80-95% | High | Broad range of interferents based on sorbent chemistry |
2. Modify Chromatographic Conditions: Separating this compound from co-eluting matrix components is crucial.
-
Adjust Mobile Phase Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) to alter selectivity.
-
Employ 2D-LC: Two-dimensional liquid chromatography can provide a significant increase in peak capacity and separation power, effectively isolating this compound from the matrix.[16]
Issue 2: Poor Reproducibility and Inaccurate Quantification of this compound
Symptoms:
-
High variability in quantitative results across different samples.
-
Calibration curves with poor linearity.
-
Inaccurate results when analyzing quality control samples.
Possible Causes:
-
Variable matrix effects between different sample lots or individual samples.
-
Inadequate compensation for signal fluctuations.
Solutions:
1. Implement an Internal Standard (IS): The use of an internal standard is the most reliable way to correct for matrix effects and other sources of variability.[4][8][10]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for quantitative mass spectrometry.[4][10][17][18][19] A SIL version of this compound will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.[17][18]
-
Analog Internal Standard: If a SIL-IS is not available, a structurally similar compound that does not occur in the samples can be used. It should have similar chromatographic behavior and ionization efficiency to this compound.
2. Utilize Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.[5][10] This approach assumes that the matrix effect is uniform across all samples.
3. Employ the Standard Addition Method: In this method, the sample is divided into several aliquots, and increasing known amounts of this compound are added to each.[4][5] A calibration curve is then generated for each sample, which corrects for the specific matrix effects present in that individual sample.[5] While highly accurate, this method is labor-intensive.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Fermentation Broth
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Centrifuge the fermentation broth to remove cells and particulate matter. Dilute 1 mL of the supernatant with 1 mL of deionized water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove salts and polar impurities.
-
Elution: Elute this compound with 5 mL of 90% acetonitrile in water.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (known not to contain this compound) using the same procedure as for the study samples.
-
Prepare Spiked Samples:
-
Set A (Matrix): Spike the blank matrix extract with a known concentration of this compound.
-
Set B (Neat Solvent): Prepare a standard solution of this compound in the mobile phase at the same concentration as Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS.
-
Calculation: Calculate the Matrix Factor (MF) as follows:
-
MF = (Peak Area of this compound in Set A) / (Peak Area of this compound in Set B)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is generally considered acceptable.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. myadlm.org [myadlm.org]
- 14. researchgate.net [researchgate.net]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
Technical Support Center: Refining HPLC Purification of Gageotetrin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the High-Performance Liquid Chromatography (HPLC) purification of Gageotetrin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a linear lipopeptide with notable antimicrobial properties, isolated from marine bacteria of the Bacillus genus.[1][2] Its potential as a therapeutic agent necessitates a robust and efficient purification method to ensure high purity for research and development purposes.
Q2: What is the most common HPLC method for purifying this compound and similar lipopeptides?
Reversed-phase HPLC (RP-HPLC) is the most widely used and effective technique for the purification of this compound and other lipopeptides.[3][4][5][6] This method separates molecules based on their hydrophobicity.
Q3: What type of HPLC column is recommended for this compound purification?
C8 or C18 columns are standard choices for the reversed-phase purification of lipopeptides like this compound.[3][7] These columns contain a non-polar stationary phase that interacts with the hydrophobic lipid portion of the molecule.
Q4: What mobile phases are typically used for this compound purification?
A gradient of water and acetonitrile (ACN) is a common mobile phase system.[3] Trifluoroacetic acid (TFA) at a concentration of around 0.1% is often added to both solvents to act as an ion-pairing agent, which improves peak shape and resolution.[8][9]
Q5: What are the key physicochemical properties of this compound to consider for HPLC method development?
Key properties of this compound include its molecular weight of approximately 486.6 g/mol and a calculated XLogP3 of 4.7, indicating significant hydrophobicity.[10] This hydrophobicity is a primary determinant of its retention behavior in reversed-phase HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | 1. Inappropriate TFA concentration: Too low a concentration of TFA can lead to poor peak shape. 2. Column Overload: Injecting too much sample can saturate the column.[11] 3. Column Contamination or Degradation: Buildup of contaminants or breakdown of the stationary phase.[11] 4. Secondary Interactions: The peptide may be interacting with the silica backbone of the column. | 1. Optimize TFA Concentration: Ensure TFA concentration is around 0.1% in both mobile phases. Increasing the TFA concentration can sometimes sharpen peaks.[12][13] 2. Reduce Sample Load: Dilute the sample or inject a smaller volume. 3. Column Maintenance: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the guard column or the analytical column.[14] 4. Use a Deactivated Column: Employ a column with end-capping to minimize silanol interactions. |
| Low or No Recovery of this compound | 1. Irreversible Adsorption: The lipopeptide may be sticking to the column due to its high hydrophobicity. 2. Precipitation on Column: The sample may not be fully soluble in the initial mobile phase conditions. | 1. Modify Mobile Phase: Add a stronger organic solvent like isopropanol to the mobile phase to help elute the compound. 2. Adjust Injection Solvent: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition, or in a slightly stronger solvent to ensure solubility. |
| Variable Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in solvent composition can lead to shifts in retention time. 2. Fluctuations in Column Temperature: Temperature affects retention, and a lack of stable temperature control can cause drift. 3. Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates. | 1. Precise Mobile Phase Preparation: Prepare mobile phases carefully and consistently. Use a sparger or degasser to remove dissolved gases. 2. Use a Column Oven: Maintain a constant and optimized column temperature. 3. Pump Maintenance: Check for leaks and ensure the pump is properly primed and functioning. |
| Ghost Peaks | 1. Contaminated Solvents or Glassware: Impurities in the mobile phase or from the sample preparation can appear as extra peaks.[11] 2. Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent run. | 1. Use High-Purity Solvents: Use HPLC-grade solvents and thoroughly clean all glassware. 2. Implement a Wash Step: After each injection, run a blank gradient with a strong solvent to wash the column and injector. |
Experimental Protocols
General Workflow for this compound Purification
The overall process for obtaining pure this compound involves several stages, from cultivation of the producing microorganism to the final purification step.
Detailed HPLC Purification Protocol
This protocol is a recommended starting point for the purification of this compound, based on methods used for similar lipopeptides.[15] Optimization may be required based on your specific sample and HPLC system.
1. Sample Preparation:
-
Dissolve the crude or partially purified extract containing this compound in a minimal amount of a suitable solvent, such as methanol or a mixture of water and acetonitrile that is compatible with the initial mobile phase conditions.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). A guard column with the same stationary phase is recommended.
3. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
4. Chromatographic Conditions:
| Parameter | Recommended Value |
| Flow Rate | 2.0 - 5.0 mL/min (for semi-preparative) |
| Detection Wavelength | 214 nm and 280 nm |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column capacity) |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 35 | |
| 40 | |
| 41 | |
| 50 |
5. Fraction Collection and Analysis:
-
Collect fractions based on the elution of peaks detected at 214 nm.
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing pure this compound.
-
Pool the pure fractions and remove the solvent by lyophilization.
References
- 1. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cationic Net Charge and Counter Ion Type as Antimicrobial Activity Determinant Factors of Short Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C25H46N2O7 | CID 102225143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mastelf.com [mastelf.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 15. mdpi.com [mdpi.com]
addressing aggregation of Gageotetrin A in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Gageotetrin A. The information provided is designed to address common challenges, with a focus on preventing and characterizing aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a non-cytotoxic antimicrobial linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2][3][4] It is composed of a di- or tetrapeptide backbone linked to a 3-hydroxy fatty acid.[3] Its molecular formula is C25H46N2O7 and it has a molecular weight of approximately 486.6 g/mol .[5]
Q2: What are the primary applications of this compound?
This compound exhibits good antimicrobial and antifungal activities.[1][2] It has shown lytic activity against plant pathogens and antimicrobial activity against P. aeruginosa.[3] Unlike many other lipopeptides, it has been reported to be non-cytotoxic against human cancer cell lines.[2][4]
Q3: What is the recommended solvent for dissolving this compound?
Due to its lipopeptide nature, this compound has limited solubility in aqueous solutions. For many lipopeptides, Dimethyl sulfoxide (DMSO) is a common solvent used to create stock solutions.[6] Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation. The solubility of some lipopeptides is also known to be influenced by pH.[6]
Q4: How should this compound be stored?
For long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to minimize degradation and aggregation.
Q5: What is aggregation and why is it a concern for this compound?
Aggregation is the self-association of molecules to form larger complexes. As a lipopeptide, this compound has an amphipathic structure, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This structure can lead to the formation of micelles or other aggregates in aqueous solutions, especially above a certain concentration known as the Critical Micelle Concentration (CMC).[7][8][9] Aggregation can lead to a loss of biological activity, inaccurate quantification, and potential for adverse effects in cellular or in vivo experiments.
Troubleshooting Guide: Aggregation of this compound
Aggregation is a common issue when working with lipopeptides. This guide provides a systematic approach to identifying and mitigating aggregation of this compound in your experiments.
Visualizing the Troubleshooting Workflow
The following diagram outlines the steps to take when you suspect this compound aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 5. This compound | C25H46N2O7 | CID 102225143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of surfactin produced by Bacillus subtilis isolate BS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Critical micelle concentration and particle size determine adjuvanticity of cyclic lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopeptides: from self-assembly to bioactivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01535A [pubs.rsc.org]
Validation & Comparative
Gageotetrin A vs. Surfactin: A Comparative Guide to Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of two lipopeptides, Gageotetrin A and Surfactin. Both are promising natural compounds with demonstrated activity against a range of fungal pathogens. This document synthesizes available experimental data to facilitate an objective assessment of their relative performance.
Executive Summary
This compound and Surfactin are both lipopeptides produced by Bacillus subtilis species and exhibit their antifungal effects primarily through the disruption of fungal cell membranes. This compound, a linear lipopeptide, has shown potent activity against several plant pathogenic fungi with low minimum inhibitory concentrations (MICs). Surfactin, a cyclic lipopeptide, also demonstrates a broad spectrum of antifungal activity and, in some cases, can damage fungal DNA and proteins. A direct comparative study of their efficacy under identical conditions is not extensively available in the current literature. Therefore, this guide presents the available data from separate studies to offer a parallel assessment.
Data Presentation: Antifungal Efficacy
The following tables summarize the reported minimum inhibitory concentration (MIC) values for this compound and Surfactin against various fungal species. It is crucial to note that these values are from different studies and experimental conditions may vary.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Colletotrichum acutatum | 0.03 - 0.06 | [1] |
| Botrytis cinerea | 0.03 - 0.06 | [1] |
| Rhizoctonia solani | 0.03 - 0.06 | [1] |
Note: Gageotetrins A-C displayed MIC values in the range of 0.01-0.06 µM against the tested pathogens[2].
Table 2: Antifungal Activity of Surfactin
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Fluconazole-resistant Candida spp. | 12 - 35 | [3] |
| Filamentous fungi | 12 - 35 | [3] |
| Fusarium moniliforme | Not specified as MIC, but showed inhibition | [4] |
Note: Surfactin's inhibitory concentration can vary significantly depending on the fungal species and the specific experimental setup. For instance, against certain strains, surfactin may show synergistic effects with other antifungal agents[5].
Mechanism of Action
Both this compound and Surfactin are amphiphilic molecules that interact with and disrupt the integrity of fungal cell membranes, which is their primary mode of antifungal action.
This compound: As a linear lipopeptide, this compound is thought to insert its lipid tail into the fungal cell membrane, leading to pore formation, increased membrane permeability, and subsequent leakage of cellular contents, ultimately causing cell death.
Surfactin: This cyclic lipopeptide also disrupts the phospholipid bilayer of the cell membrane, leading to cell lysis[6]. Some studies suggest that surfactin's interaction with the cell membrane can also lead to the inhibition of protein synthesis and enzymatic activity within the fungal cell[6]. Furthermore, there is evidence that surfactin can cause damage to fungal DNA and proteins and reduce glutathione (GSH) content in fungi like Fusarium moniliforme[4].
Figure 1: General mechanism of action for antifungal lipopeptides.
Experimental Protocols
A standardized method for determining the antifungal efficacy of lipopeptides is the Minimum Inhibitory Concentration (MIC) assay, typically performed using a broth microdilution method.
General Protocol for MIC Determination:
-
Fungal Inoculum Preparation:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
-
Spores are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous suspension.
-
The spore suspension is adjusted to a final concentration of approximately 1-5 x 10^4 CFU/mL in a suitable broth medium (e.g., RPMI-1640).
-
-
Lipopeptide Preparation:
-
A stock solution of the lipopeptide (this compound or Surfactin) is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the lipopeptide are prepared in the broth medium in a 96-well microtiter plate.
-
-
Incubation:
-
An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the lipopeptide dilutions.
-
The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the lipopeptide that causes complete visual inhibition of fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
Figure 2: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Conclusion
Both this compound and Surfactin are potent antifungal lipopeptides with mechanisms of action centered on cell membrane disruption. The available data suggests that this compound is effective at very low micromolar concentrations against specific plant pathogens. Surfactin also demonstrates broad-spectrum activity, with the added dimension of potentially affecting intracellular components.
References
- 1. researchgate.net [researchgate.net]
- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surfactin Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of antifungal activity of surfactin against mycotoxigenic phytopathogenic fungus Fusarium moniliforme and its impact in seed germination and mycotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Gageotetrin A: A Potent Biofungicide in Comparison to Commercial Alternatives
For Immediate Release
A comprehensive analysis of Gageotetrin A, a lipopeptide derived from the marine bacterium Bacillus subtilis, reveals its significant antifungal efficacy against a range of plant pathogens. This guide offers a comparative overview of this compound's performance against established commercial fungicides, supported by available experimental data. While direct, side-by-side comparative studies are limited, this document synthesizes existing research to provide valuable insights for researchers, scientists, and drug development professionals in the agricultural sector.
This compound, a linear lipopeptide, has demonstrated potent fungicidal properties, positioning it as a promising candidate for a new generation of bio-based fungicides. Its efficacy, particularly in terms of Minimum Inhibitory Concentration (MIC), suggests it may offer a viable, and potentially more sustainable, alternative to conventional chemical fungicides.
Comparative Efficacy: this compound vs. Commercial Fungicides
To provide a clear comparison, the following tables summarize the available data on the efficacy of this compound and several commercial fungicides against the same plant pathogens. It is important to note that the data for this compound and the commercial fungicides are derived from separate studies, and therefore, a direct comparison should be made with caution.
Table 1: Efficacy of this compound Against Key Plant Pathogens
| Pathogen | Pathogen Type | Disease Caused | This compound MIC (µM) |
| Rhizoctonia solani | Fungus | Damping-off, Root rot | 0.01–0.06[1] |
| Botrytis cinerea | Fungus | Gray mold | 0.03–0.06[1] |
| Colletotrichum acutatum | Fungus | Anthracnose | 0.03–0.06[1] |
| Phytophthora capsici | Oomycete | Phytophthora blight | 0.02 (motility inhibition) |
Table 2: Efficacy of Selected Commercial Fungicides Against Key Plant Pathogens
| Pathogen | Commercial Fungicide | Active Ingredient | Efficacy Data |
| Rhizoctonia solani | Amistar | Azoxystrobin | EC50: 0.22 mg/L |
| Rhizoctonia solani | Tilt | Propiconazole | EC50: 1.43 mg/L |
| Botrytis cinerea | Scala | Pyrimethanil | EC50: >200 mg/L |
| Fusarium graminearum | Amistar | Azoxystrobin | Inhibited growth at 10⁻³ dilution[2] |
| Fusarium oxysporum | - | Hymexazol | Significant control efficacy[3][4] |
Experimental Protocols
The following sections detail the methodologies used in the evaluation of this compound and commercial fungicides.
In Vitro Antifungal Susceptibility Testing (this compound)
The Minimum Inhibitory Concentration (MIC) of this compound is typically determined using a broth microdilution method.[5]
-
Inoculum Preparation: Fungal spores or mycelial fragments are harvested from fresh cultures and suspended in a suitable broth medium (e.g., Potato Dextrose Broth). The suspension is adjusted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Serial Dilution: this compound is dissolved in a suitable solvent and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at a temperature and duration optimal for the growth of the specific fungus (e.g., 25-28°C for 48-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
In Vivo Antifungal Efficacy Testing (General Protocol)
In vivo assays are crucial for evaluating the protective and curative effects of a fungicide on a host plant.
-
Plant Cultivation: Healthy, susceptible host plants are grown under controlled greenhouse conditions.
-
Pathogen Inoculation: Plants are inoculated with a standardized suspension of fungal spores or mycelial fragments. Inoculation methods can include spraying the foliage, drenching the soil, or wound inoculation.
-
Fungicide Application: The fungicide (e.g., this compound or a commercial product) is applied to the plants. Application can be prophylactic (before inoculation) or therapeutic (after inoculation).
-
Incubation and Disease Assessment: Plants are maintained in a controlled environment conducive to disease development. Disease severity is assessed at regular intervals by measuring parameters such as lesion size, disease incidence, or the percentage of infected tissue.
-
Data Analysis: The efficacy of the fungicide is determined by comparing the disease severity in treated plants to that in untreated control plants.
Mechanism of Action
The primary mode of action for lipopeptides like this compound is the disruption of the fungal cell membrane. This interaction leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.
Caption: Mechanism of this compound action on the fungal cell membrane.
Experimental Workflow for Efficacy Evaluation
The evaluation of a novel fungicide typically follows a structured workflow, from initial in vitro screening to in vivo validation.
Caption: Workflow for evaluating the antifungal efficacy of this compound.
Conclusion
This compound demonstrates significant potential as a biofungicide, with in vitro efficacy comparable to or exceeding that of some commercial fungicides against certain pathogens. Its natural origin and potent activity make it an attractive candidate for further development in sustainable agriculture. However, the lack of direct comparative studies with commercial fungicides highlights a critical research gap. Future studies should focus on conducting head-to-head comparisons in both laboratory and field settings to fully elucidate the relative performance of this compound and inform its potential for commercialization.
References
- 1. Non-cytotoxic Antifungal Agents: Isolation and Structures of Gageopeptides A–D from a Bacillus Strain 109GGC020 [agris.fao.org]
- 2. The Synergy of Chitosan and Azoxystrobin Against Fusarium graminearum Is Modulated by Selected ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of plant-growth-promoting rhizobacteria, acibenzolar-S-methyl and hymexazol for integrated control of Fusarium crown and root rot on tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activities of a New Lipopeptide Antifungal Agent, FK463, against a Variety of Clinically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Gageotetrin A: A Potent Antimicrobial with a Favorable Non-Cytotoxic Profile
For researchers and drug development professionals, the quest for novel therapeutic agents that exhibit high efficacy and low toxicity is paramount. Gageotetrin A, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has emerged as a promising antimicrobial candidate. Extensive in vitro studies have validated its potent antimicrobial activity while consistently demonstrating a lack of cytotoxicity against multiple human cancer cell lines. This guide provides a comparative overview of this compound's non-cytotoxic profile, supported by available experimental data.
Comparative Analysis of Cytotoxicity
This compound, along with its structural analogs Gageotetrin B and C, has been shown to be non-cytotoxic to a range of human cancer cell lines. The available data indicates a half-maximal growth inhibition (GI50) value of greater than 30 μg/mL for this compound, signifying its low potential to inhibit cell growth even at high concentrations.[1][2]
In contrast, other related lipopeptides isolated from the same bacterial genus, such as Gageostatins, have demonstrated moderate cytotoxic activity. This highlights the unique structural features of this compound that contribute to its favorable safety profile.
Below is a summary of the reported cytotoxicity data for this compound and related compounds:
| Compound/Extract | Cell Line(s) | Cytotoxicity Measurement (GI50) | Reference |
| This compound | Human Cancer Cell Lines | > 30 µg/mL | [1][2] |
| This compound, B, C | Human Myeloid Leukemia (K-562) | Non-cytotoxic | [3] |
| Gageopeptides A-D | Human Myeloid Leukemia (K-562), Mouse Leukemic Macrophage (RAW 264.7) | Non-cytotoxic | [3] |
| Gageostatins A, B, C | Lung Cancer (NCI-H23) | Moderately cytotoxic | [3] |
Experimental Methodology: Sulforhodamine B (SRB) Assay
The non-cytotoxicity of this compound was likely determined using the Sulforhodamine B (SRB) assay, a robust and widely accepted method for screening the cytotoxicity of chemical and natural products. The SRB assay relies on the ability of the SRB dye to bind to protein components of cells, providing a quantitative measure of cell density.
Key Steps of the SRB Assay Protocol:
-
Cell Plating: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (typically 48-72 hours). Control wells containing untreated cells and a positive control (a known cytotoxic agent) are included.
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA) to preserve cellular proteins.
-
Staining: The fixed cells are stained with the Sulforhodamine B dye.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized using a Tris-base solution.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (typically around 515 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve. For this compound, this value was determined to be greater than 30 μg/mL.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cytotoxicity of a compound like this compound using the SRB assay.
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity assessment.
Signaling Pathway Context
While this compound is non-cytotoxic, understanding the general mechanism of action of antimicrobial peptides can provide context. Many antimicrobial peptides, particularly those with surfactant properties, act on the cell membrane. The diagram below illustrates a generalized pathway of membrane disruption, a common mechanism for antimicrobial peptides, though it is important to note that this may not be the primary mechanism for this compound's antimicrobial activity and is not related to its lack of cytotoxicity in mammalian cells.
Caption: Generalized mechanism of antimicrobial peptide action on bacterial cell membranes.
References
A Comparative Analysis of Linear vs. Cyclic Lipopeptides from Bacillus
For Researchers, Scientists, and Drug Development Professionals
Lipopeptides produced by Bacillus species are a diverse class of secondary metabolites with significant potential in medicine, agriculture, and biotechnology. These amphiphilic molecules, consisting of a fatty acid tail linked to a peptide chain, are broadly categorized into linear and cyclic structures. While cyclic lipopeptides, such as surfactins, iturins, and fengycins, are more commonly studied, the comparative analysis of their properties against their linear counterparts is crucial for targeted applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Structural and Biosynthetic Differences
Bacillus lipopeptides are synthesized by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[1][2][3] The linear peptide chain is assembled on the NRPS template, and the final release is often catalyzed by a thioesterase (TE) domain, which can mediate intramolecular cyclization to form the characteristic lactone ring of cyclic lipopeptides.[3] Linear lipopeptides can occur naturally, potentially due to incomplete cyclization by the TE domain or subsequent enzymatic or chemical degradation of the cyclic form.[3][4]
The primary structural difference lies in the conformation of the peptide backbone. Cyclic lipopeptides have a more rigid and constrained structure, which significantly influences their stability and biological activity.[5][6] Linear lipopeptides, in contrast, possess greater conformational flexibility.[6]
Comparative Performance Data
The structural differences between linear and cyclic lipopeptides translate to significant variations in their biological and physicochemical properties. The following tables summarize key quantitative data from comparative studies.
Table 1: Antimicrobial Activity
| Lipopeptide Type | Target Organism(s) | Metric (e.g., MIC) | Result | Reference |
| Linear Terpolymers | Gram-negative bacteria | MIC | Superior antibacterial efficacy compared to cyclic counterparts. | [7] |
| Cyclic Lipopeptides | Plant pathogens | Bioactivity | Essential for optimal bioactivity; linearized analogs show reduced efficacy. | [5] |
| Linear Acyl Tetrapeptides | Plant pathogens | In vitro and in planta activity | Effective at controlling plant pathogens. | [8] |
| Aquicidine L (Linear) | Gram-negative bacteria | In vivo efficacy | Efficacious against meropenem-resistant Gram-negative pathogens. | [9] |
| Aquicidine C4 (Cyclic) | Gram-positive bacteria | In vivo efficacy | Effective against methicillin- or vancomycin-resistant Gram-positive pathogens. | [9] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxicity and Stability
| Lipopeptide Type | Assay | Metric | Result | Reference |
| Cyclic Terpolymers | Hemocompatibility & Biocompatibility | - | Higher hemocompatibility and biocompatibility with mammalian cells than linear forms. | [7] |
| Cyclic RGD Peptide | Solution Stability (pH 7) | Fold-increase in stability | 30-fold more stable than its linear counterpart. | [10] |
| Cyclic Lipopeptides | Protease Stability | - | Generally highly resistant to protease activity. | [11] |
| Linear Lipopeptides | Protease Stability | % Degradation | More susceptible to protease degradation. | [8] |
| Cyclic Lipopeptides | Environmental Stability | - | Maintain structural and functional integrity under extreme temperature, salinity, and pH. | [5] |
Key Functional Differences
Stability: The cyclization of the peptide backbone confers enhanced molecular stability.[5] Cyclic lipopeptides are significantly more resistant to proteolytic degradation and harsh environmental conditions such as extreme pH and temperature compared to their linear analogs.[5][6][10][11] This increased stability is attributed to the reduced conformational flexibility imposed by the ring structure.[6][10]
Biological Activity: The cyclic structure is often critical for the potent biological activities of Bacillus lipopeptides.[5] For many, including surfactins and iturins, linearization leads to a significant reduction or loss of antimicrobial, surfactant, and enzyme-inhibiting properties.[2][5] However, this is not a universal rule. Some studies have identified linear lipopeptides with potent and, in some cases, distinct antimicrobial spectra compared to their cyclic relatives.[7][9] For instance, linear terpolymers have demonstrated superior efficacy against certain Gram-negative bacteria.[7]
Cytotoxicity: The conformation of lipopeptides also influences their interaction with mammalian cells. In some cases, cyclic lipopeptides exhibit higher hemolytic activity and general cytotoxicity.[2][7] Conversely, some studies have shown that cyclic forms can have a better safety profile, with higher biocompatibility than their linear counterparts.[7] This highlights that the relationship between structure and cytotoxicity is complex and likely dependent on the specific lipopeptide family and the modifications to both the peptide and lipid moieties.
Experimental Protocols
The following are detailed methodologies for key experiments used in the comparative analysis of linear and cyclic lipopeptides.
Lipopeptide Purification and Characterization
-
Protocol:
-
Extraction: Lipopeptides are typically extracted from the cell-free supernatant of Bacillus cultures via acid precipitation followed by extraction with an organic solvent like methanol.
-
Purification: The crude extract is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) for purification of individual lipopeptide analogs.[12][13] An isocratic or gradient elution with a mobile phase of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA), is commonly used.[12][13]
-
Characterization: The molecular mass and structure of the purified lipopeptides are determined using mass spectrometry techniques such as MALDI-TOF MS or UPLC-Q-TOF-MS.[13][14][15]
-
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
-
Protocol:
-
Inoculum Preparation: Prepare a suspension of the target microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi) to a standardized concentration (e.g., 1 x 105 spores/ml for fungi).[16]
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the purified linear and cyclic lipopeptides in the broth medium.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism with no lipopeptide) and negative (broth only) controls.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[16]
-
MIC Determination: The MIC is the lowest concentration of the lipopeptide that completely inhibits visible growth of the microorganism, often determined by measuring the optical density at 600 nm.[16]
-
Cytotoxicity Assay (Hemolytic Activity)
-
Protocol:
-
Erythrocyte Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. Resuspend the cells in PBS to a final concentration (e.g., 2% v/v).
-
Lipopeptide Treatment: In a microplate, add different concentrations of the linear and cyclic lipopeptides to the erythrocyte suspension.
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like 0.1% Triton X-100 as a positive control (100% hemolysis).[16]
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C.[16]
-
Measurement: Centrifuge the plate and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 (the concentration causing 50% hemolysis) can then be determined.
-
Stability Assay (Protease Digestion)
-
Protocol:
-
Reaction Setup: Incubate a known concentration of the lipopeptide (e.g., 50 µg/mL) with a protease (e.g., proteinase K at 1 µg/mL) in a suitable buffer (e.g., 100 mM TRIS, pH 7.6) at a controlled temperature (e.g., 25°C).[8]
-
Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact lipopeptide.[8]
-
Calculation: The percentage of degraded lipopeptide is calculated from the decrease in the HPLC peak area of the native peptide over time.[8]
-
Visualizing Comparative Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key comparative processes and pathways.
Caption: Comparative experimental workflow for lipopeptide analysis.
References
- 1. Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range [frontiersin.org]
- 4. The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Cyclic Lipopeptides as Triggers of Plant Immunity and Systemic Resistance Against Pathogens [mdpi.com]
- 6. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cyclic topology versus linear terpolymers on antibacterial activity and biocompatibility: antimicrobial peptide avatars - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Antimicrobial activity of linear lipopeptides derived from BP100 towards plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-occurrence of linear and cyclic pelgipeptins in broth cultures of Paenibacillus elgii AC13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Surfactin Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives [frontiersin.org]
Navigating Antifungal Resistance: A Comparative Guide on the Potential Cross-Resistance Profile of Gageotetrin A
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal strains presents a formidable challenge to global health. In the relentless search for novel antifungal agents, Gageotetrin A, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has demonstrated significant promise with potent in vitro activity against a spectrum of pathogenic fungi.[1][2] This guide provides a comparative analysis of the available, albeit indirect, evidence concerning the cross-resistance profile of this compound, offering valuable insights for future research and development in the face of escalating antifungal resistance.
Executive Summary
Direct experimental studies on the cross-resistance of fungal strains to this compound are currently unavailable in the published literature. However, research on other antifungal lipopeptides provides a strong foundation to hypothesize a low probability of cross-resistance between this compound and existing classes of antifungal drugs. This assertion is primarily based on the distinct mechanism of action of lipopeptides, which typically target the fungal cell membrane and cell wall integrity, a different pathway than that of agents like azoles and polyenes.
This guide will delve into the existing data on lipopeptide resistance, present relevant experimental protocols to facilitate further investigation, and visualize the proposed mechanisms and workflows to provide a comprehensive resource for the scientific community.
Data Presentation: Evidence for Lack of Cross-Resistance in Lipopeptides
While data specific to this compound is absent, a pivotal study on a Candida albicans mutant (LP3-1), engineered for resistance to a broad range of lipopeptides that inhibit β-(1,3)-glucan biosynthesis, offers compelling indirect evidence. The study revealed that this lipopeptide-resistant mutant did not exhibit cross-resistance to antifungal agents with different modes of action.[3][4][5]
| Antifungal Agent | Class | Mechanism of Action | MIC Profile of LP3-1 vs. Wild-Type | Implication for Cross-Resistance |
| Lipopeptides | Lipopeptide | Inhibition of β-(1,3)-glucan synthase | Resistant | Demonstrates specific resistance |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane | Normal | No cross-resistance observed |
| Fluconazole | Azole | Inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis | Normal | No cross-resistance observed |
| 5-Fluorocytosine | Pyrimidine analog | Inhibits DNA and RNA synthesis | Normal | No cross-resistance observed |
Furthermore, independent studies have demonstrated the efficacy of novel lipopeptides against fungal strains that are resistant to established antifungal drugs, further supporting the hypothesis of limited cross-resistance.
| Lipopeptide | Fungal Strain | Resistance Profile of Strain | Efficacy of Lipopeptide | Reference |
| C14-NleRR-NH2, C14-WRR-NH2 | Aspergillus fumigatus | Triazole-resistant | Active (MICs 8-16 mg/L) | [6] |
| C14-NleRR-NH2, C14-WRR-NH2 | Candida auris | Fluconazole-resistant | Active | [7] |
These findings collectively suggest that the mechanism of resistance to lipopeptides is distinct and does not confer resistance to other classes of antifungals. Consequently, this compound holds potential as a therapeutic option for infections caused by fungal strains resistant to current antifungal therapies.
Experimental Protocols
To facilitate further research into the cross-resistance profile of this compound, this section provides detailed methodologies adapted from the cited literature.
Generation of Resistant Fungal Mutants
This protocol describes a general method for generating resistant fungal mutants, as adapted from the study on a lipopeptide-resistant Candida albicans strain.[3]
-
Strain and Culture Conditions: Candida albicans (or other target fungi) is grown in a suitable broth medium (e.g., YPD broth) at 30°C with shaking.
-
UV Mutagenesis:
-
Harvest fungal cells in the logarithmic growth phase by centrifugation.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a concentration of 10⁷ cells/mL.
-
Expose a thin layer of the cell suspension to a UV light source (254 nm) at a predetermined distance to achieve approximately 1% survival. The exposure time will need to be optimized for the specific organism and UV source.
-
Plate the irradiated cells onto agar plates containing a selective concentration of the lipopeptide (e.g., a concentration that inhibits the wild-type strain).
-
Incubate the plates at 30°C until resistant colonies appear.
-
-
Stability of Resistant Phenotype: Streak the resistant colonies on non-selective agar and then re-streak on selective agar for several passages to ensure the resistance is a stable genetic trait.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal strain.
-
Inoculum Preparation:
-
Grow the fungal strain on an appropriate agar medium.
-
Prepare a cell suspension in sterile saline or RPMI 1640 medium and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of the antifungal agents in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.
-
Inoculate each well with the prepared fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathways illustrating the distinct mechanisms of action of this compound (a lipopeptide) and azole antifungals.
Caption: Experimental workflow for determining cross-resistance between a known antifungal agent and this compound.
References
- 1. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of a lipopeptide-resistant strain of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Gageotetrin A and Fengycin: Structure, Activity, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial peptides, Gageotetrin A and fengycin represent two distinct yet potent classes of lipopeptides derived from Bacillus subtilis. While both exhibit significant antimicrobial properties, they differ substantially in their chemical structure, spectrum of activity, and mechanisms of action. This guide provides a comprehensive, data-supported comparison to aid researchers in selecting the appropriate agent for their specific applications.
Physicochemical Properties
This compound is a linear lipopeptide, whereas fengycin possesses a cyclic structure. These structural differences fundamentally influence their physicochemical properties and biological activities.
| Property | This compound | Fengycin |
| Structure | Linear di- or tetrapeptide linked to a β-hydroxy fatty acid | Cyclic decapeptide with an internal lactone ring, linked to a β-hydroxy fatty acid |
| Producing Organism | Marine Bacillus subtilis[1] | Bacillus subtilis[2] |
| Molecular Weight | ~486.6 g/mol (this compound) | ~1463.7 g/mol (Fengycin A) |
| Key Structural Features | Short peptide chain | Larger cyclic peptide core with variations (Fengycin A and B) |
Antimicrobial Activity: A Comparative Overview
Both this compound and fengycin demonstrate broad-spectrum antimicrobial activity. However, their potency against different classes of microorganisms varies. The following table summarizes their reported Minimum Inhibitory Concentrations (MICs). It is important to note that these values are derived from separate studies and may not be directly comparable due to differing experimental conditions.
| Target Organism | This compound (MIC, µM) | Fengycin (MIC, µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 0.03 - 0.06[3] | - |
| Bacillus subtilis | 0.03 - 0.06[3] | - |
| Listeria monocytogenes | - | 25 - 50[4] |
| Gram-Negative Bacteria | ||
| Salmonella typhi | 0.03 - 0.06[3] | - |
| Pseudomonas aeruginosa | 0.03 - 0.06[3] | >800[4] |
| Aeromonas hydrophila | - | 25 - 50[4] |
| Fungi | ||
| Rhizoctonia solani | 0.01 - 0.04[3] | - |
| Botrytis cinerea | 0.01 - 0.04[3] | - |
| Colletotrichum acutatum | 0.01 - 0.04[3] | 25[4] |
This compound exhibits potent activity against both bacteria and fungi at nanomolar concentrations.[1][3] In contrast, fengycin is particularly noted for its strong antifungal activity, while its antibacterial spectrum is more limited.[4]
Mechanism of Action: Distinct Pathways to Microbial Cell Death
The primary mechanism of action for both lipopeptides involves interaction with and disruption of the microbial cell membrane. However, the downstream cellular events and signaling pathways they trigger are distinct.
This compound: Membrane Perturbation
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the integrity of the cell membrane.[3] The lipophilic fatty acid tail is thought to insert into the lipid bilayer, while the peptide portion interacts with the membrane surface, leading to pore formation and leakage of cellular contents.
Fengycin: A Multi-pronged Attack
Fengycin employs a more complex and multifaceted mechanism of action against fungal and bacterial pathogens.
-
Membrane Disruption and Pore Formation: Similar to this compound, fengycin interacts with the cell membrane, causing pore formation and increased permeability.[2] This action is particularly effective against fungal membranes.
-
Induction of Oxidative Stress: Fengycin has been shown to induce the production of Reactive Oxygen Species (ROS) within fungal cells, leading to oxidative damage to cellular components.
-
Quorum Sensing Inhibition: In bacteria such as Staphylococcus aureus, fengycin can interfere with the Agr quorum-sensing system, a key regulator of virulence factor production.
Cytotoxicity
A significant advantage of this compound is its lack of cytotoxicity against human cancer cell lines, with a reported GI50 > 30 μg/ml.[1] Fengycin has also been reported to have low hemolytic activity.[2] This low toxicity profile makes both compounds promising candidates for therapeutic development.
Experimental Protocols
The following are generalized protocols for determining the antimicrobial activity of lipopeptides. Specific parameters may need to be optimized based on the target organism and laboratory conditions.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test lipopeptide (this compound or fengycin)
-
Microbial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the lipopeptide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the lipopeptide stock solution in the appropriate broth in the wells of a 96-well plate.
-
Adjust the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well with the microbial suspension. Include a positive control (microbes with no lipopeptide) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the lipopeptide at which no visible growth is observed.
Conclusion
This compound and fengycin are both valuable antimicrobial lipopeptides with distinct characteristics. This compound's small size, linear structure, and potent, non-cytotoxic activity against a broad range of bacteria and fungi make it an attractive candidate for further development. Fengycin's complex structure and multifaceted mechanism of action, particularly its strong antifungal properties and ability to modulate bacterial virulence, highlight its potential in agricultural and clinical applications. The choice between these two compounds will ultimately depend on the specific target pathogen and the desired therapeutic outcome. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and guide their future applications.
References
- 1. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity and Mechanism of Fengycin, an Antimicrobial Lipopeptide from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens [frontiersin.org]
Validating the Antimicrobial Spectrum of Gageotetrin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antimicrobial spectrum of Gageotetrin A, a linear lipopeptide isolated from a marine bacterium, Bacillus subtilis.[1][2][3] The following sections present a comparative analysis of its in vitro activity against a panel of bacteria and fungi, alongside commonly used antibiotics and antifungals. Detailed experimental protocols and a proposed mechanism of action are also provided to support further research and development.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and a selection of standard antimicrobial agents are summarized in the table below. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antimicrobials
| Microorganism | This compound (µM) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus | 0.01 - 0.06[4] | 0.25 - >64 | 0.5 - 2 | - | - |
| Bacillus subtilis | 0.01 - 0.06[4] | - | 4 | - | - |
| Gram-Negative Bacteria | |||||
| Salmonella typhi | 0.01 - 0.06[4] | 0.007 - >4 | - | - | - |
| Pseudomonas aeruginosa | 0.01 - 0.06[4] | 0.5 - >64 | - | - | - |
| Fungi | |||||
| Rhizoctonia solani | 0.01 - 0.06[4][5] | - | - | >2 | - |
| Colletotrichum acutatum | 0.01 - 0.06[4][5] | - | - | - | - |
| Botrytis cinerea | 0.01 - 0.06[5] | - | - | - | - |
Note: The MIC values for comparator antibiotics are presented as ranges observed in various studies and may vary depending on the specific strain and testing methodology.
Experimental Protocols: Determining Antimicrobial Susceptibility
The following are standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-35°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into a solid growth medium.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: A small volume of the microbial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under suitable conditions.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism on the agar surface.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: Membrane Disruption
While the precise signaling pathway for this compound has not been fully elucidated, like many lipopeptides from Bacillus species, its antimicrobial activity is likely attributed to the disruption of the microbial cell membrane.[6] The lipophilic fatty acid tail is proposed to insert into the lipid bilayer of the cell membrane, while the hydrophilic peptide portion interacts with the membrane surface, leading to pore formation, increased permeability, and ultimately, cell death.
Caption: Proposed mechanism of this compound via cell membrane disruption.
References
- 1. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Non-cytotoxic antifungal agents: isolation and structures of gageopeptides A-D from a Bacillus strain 109GGC020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Gageotetrin A Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gageotetrin A and its known naturally occurring analogs, focusing on their quantitative structure-activity relationships (QSAR). While a comprehensive QSAR study on a wide range of synthetic this compound analogs is not yet publicly available, this document summarizes the existing data on Gageotetrins A, B, and C, and extrapolates key structure-activity trends observed in related linear antimicrobial lipopeptides. This information can guide future drug design and development efforts targeting novel antimicrobial agents.
Data Presentation: Gageotetrin Analogs
The antimicrobial activities of Gageotetrins A, B, and C, isolated from a marine Bacillus subtilis, have been evaluated against a panel of pathogenic microbes. The minimum inhibitory concentration (MIC) is a key parameter indicating the potency of an antimicrobial agent. A lower MIC value signifies higher efficacy.
| Compound | Structure | Fatty Acid Moiety | Peptide Moiety | MIC (μM)[1][2][3][4] |
| This compound | 3-hydroxy-11-methyldodecanoyl-L-Leu-L-Asp | 3-hydroxy-11-methyldodecanoic acid | L-Leu-L-Asp | 0.01 - 0.06 |
| Gageotetrin B | 3-hydroxy-11-methyldodecanoyl-L-Leu-L-Gln-L-Leu-L-Leu | 3-hydroxy-11-methyldodecanoic acid | L-Leu-L-Gln-L-Leu-L-Leu | 0.01 - 0.06 |
| Gageotetrin C | 3-hydroxy-11-methyldodecanoyl-L-Leu-L-Glu-L-Leu-L-Leu | 3-hydroxy-11-methyldodecanoic acid | L-Leu-L-Glu-L-Leu-L-Leu | 0.01 - 0.06 |
Note: The reported MIC values are a range across different tested microorganisms.
Interestingly, Gageotetrins A, B, and C have shown a lack of cytotoxicity against human cancer cell lines, with a half-maximal growth inhibition (GI50) greater than 30 μg/ml[1][4]. This suggests a favorable therapeutic window for these compounds as antimicrobials.
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides like Gageotetrins, based on standard broth microdilution assays.
Broth Microdilution Assay for MIC Determination
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates.
-
A few colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The culture is incubated at the optimal temperature for the microorganism until it reaches the logarithmic growth phase.
-
The microbial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
-
Preparation of Compound Dilutions:
-
A stock solution of the Gageotetrin analog is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Serial two-fold dilutions of the stock solution are made in the appropriate broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
The standardized microbial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Control wells are included: a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
The plate is incubated at the optimal temperature for the microorganism for a defined period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Mandatory Visualization
Hypothetical QSAR Workflow for this compound Analogs
The following diagram illustrates a typical workflow for conducting a quantitative structure-activity relationship (QSAR) study on this compound analogs. This process aims to correlate the structural features of the molecules with their antimicrobial activity to build predictive models for designing more potent analogs.
Proposed Signaling Pathway: Lipopeptide Interaction with TLR2
While the exact signaling pathway for this compound has not been elucidated, many antimicrobial lipopeptides are known to interact with Toll-like Receptor 2 (TLR2) on host immune cells, leading to an inflammatory response. The following diagram depicts a simplified TLR2 signaling cascade that could be relevant for this compound and its analogs.
References
- 1. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Gageotetrin A: A Guide for Laboratory Professionals
Understanding Gageotetrin A: Key Characteristics
This compound is distinguished as a noncytotoxic antimicrobial agent.[1] This characteristic is central to its classification and subsequent disposal route. The table below summarizes its known properties.
| Property | Description | Source |
| Compound Type | Linear Lipopeptide | [1] |
| Biological Source | Bacillus subtilis (marine bacterium) | [1] |
| Key Biological Activity | Antimicrobial | [1] |
| Cytotoxicity | Noncytotoxic against human cancer cell lines | [1] |
Core Principles of Laboratory Waste Management
The disposal of any laboratory material, including this compound, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for managing hazardous and non-hazardous waste.[2][3] The primary goal is to protect both human health and the environment.[2] Key principles for managing laboratory waste include minimizing waste generation, proper segregation, and using appropriate, clearly labeled containers.[3][4]
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and whether it is mixed with any hazardous chemicals.
Step 1: Waste Identification and Segregation
The first crucial step is to determine the nature of the this compound waste.
-
Solid Waste: This includes pure, lyophilized this compound, or contaminated materials such as gloves, paper towels, and plasticware.[2][5]
-
Liquid Waste: This includes solutions containing this compound. The disposal of liquid waste is contingent on its composition.
-
Aqueous Solutions: If this compound is in a non-hazardous aqueous solution (e.g., water, buffer), it should be treated as biological waste.[5]
-
Solutions with Hazardous Chemicals: If this compound is dissolved in a hazardous solvent (e.g., ethanol, acetone), it is considered mixed hazardous waste.[3] This waste must be segregated and handled according to your institution's chemical hygiene plan. Do not mix incompatible wastes.[4]
-
-
Empty Containers: Glass containers that held this compound should be rinsed, and the labels should be defaced or removed before disposal in a broken glass box.[3] Plastic containers can be disposed of in the regular trash after rinsing.
Step 2: Decontamination of Biological Waste
For this compound waste classified as purely biological, decontamination is a critical step.
-
Autoclaving: This is a common and effective method for sterilizing biohazardous waste.[2][5] Place the waste in an autoclave-safe bag or container. After autoclaving, the waste is typically considered non-hazardous and can be disposed of with regular trash.[5]
-
Chemical Disinfection: For liquid biological waste, chemical disinfection can be an alternative. A common method is to add bleach to a final concentration of 10% and allow it to sit for at least 30 minutes before flushing it down the drain with copious amounts of water.[2] However, always check with your institution's environmental health and safety (EHS) office before disposing of any chemicals down the drain.
Step 3: Handling and Storage of Hazardous Waste
If the this compound waste is mixed with hazardous chemicals, it must be managed as hazardous waste.
-
Containerization: Use a chemically compatible container with a secure lid. The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[3][4]
-
Storage: Store the hazardous waste in a designated satellite accumulation area within the laboratory.[3] Ensure secondary containment is used for liquid waste to prevent spills.[2]
Step 4: Arranging for Final Disposal
-
Contact your EHS Office: Your institution's Environmental Health and Safety office is the primary resource for arranging the final disposal of all laboratory waste.[3] They will provide specific instructions and arrange for the pickup of hazardous waste by a licensed disposal company.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 3. odu.edu [odu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
